Executive Summary This technical guide provides an in-depth analysis of Fmoc-N(Me)Lys-OH·TFA , a specialized amino acid building block used in the synthesis of peptidomimetics. Crucial Nomenclature Distinction: It is vit...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide provides an in-depth analysis of Fmoc-N(Me)Lys-OH·TFA , a specialized amino acid building block used in the synthesis of peptidomimetics.
Crucial Nomenclature Distinction:
It is vital to distinguish between two common methylated lysine derivatives:
Fmoc-N(Me)Lys-OH (The subject of this guide): Methylation occurs at the
-nitrogen (backbone).[1] This modification is used to alter peptide conformation, improve metabolic stability, and increase membrane permeability.
Fmoc-Lys(Me)-OH : Methylation occurs at the
-nitrogen (side chain).[1] This is primarily used to synthesize histone peptides for epigenetic research.[1]
This guide focuses strictly on the
-methylated variant (-Fmoc--methyl-L-lysine trifluoroacetate) as specified by the nomenclature "N(Me)".[1]
Chemical Architecture & Structural Analysis
The molecule Fmoc-N(Me)Lys-OH[1]·TFA represents a zwitterionic or salt species where the backbone nitrogen is methylated and protected, while the side-chain amine is free and protonated.
-Amino Modification: Methyl group ().[1] This creates a tertiary amide bond when coupled, removing the hydrogen bond donor capability of the backbone amide.
Side Chain: The
-amino group is unprotected (free ), existing as the trifluoroacetate salt ().[1]
The incorporation of Fmoc-N(Me)Lys-OH into a peptide sequence introduces significant synthetic hurdles, primarily due to steric hindrance .[1]
The "Difficult Coupling" Phenomenon
The presence of the methyl group on the
-nitrogen has two major effects:
Conformational Constraint: It restricts the rotation of the backbone (
angles), favoring cis-peptide bond formation in some solvents.
Steric Bulk: When this residue is at the N-terminus of the growing chain, the methyl group physically obstructs the approach of the next incoming activated amino acid.
Strategic Protocol for SPPS
To successfully utilize this building block, standard protocols must be modified.[1]
Coupling of Fmoc-N(Me)Lys-OH:
Coupling this unit to the resin-bound peptide is generally straightforward using standard reagents (e.g., HBTU/DIEA), provided the side chain is protected (e.g., Boc) or the intention is to branch at the side chain.
Note: If using the .TFA salt with a free side chain, you must employ orthogonal protection or site-selective coupling strategies to prevent branching at the
Coupling onto Fmoc-N(Me)Lys-OH (The Critical Step):
This is the bottleneck.[1] The secondary amine is less nucleophilic and sterically crowded.[1]
Recommended Reagents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or COMU are superior to HBTU/PyBOP.[1]
Conditions: Elevated temperature (50°C - 75°C) often improves yield, though care must be taken to avoid racemization (epimerization).[1]
Monitoring: The Chloranil test is required (Kaiser test does not work on secondary amines).
Workflow Diagram
Applications in Drug Discovery
The
-methylation of lysine confers unique properties desirable in therapeutic peptides:
Proteolytic Stability: The
-methyl group eliminates the amide proton, preventing the formation of the tetrahedral transition state required by many proteases (e.g., trypsin, chymotrypsin) to cleave the peptide bond.
Membrane Permeability: By masking the hydrogen bond donor capability of the backbone amide, the desolvation energy required to enter the lipid bilayer is reduced, potentially improving oral bioavailability.
Conformational Locking:
-methylation restricts the conformational space, potentially locking the peptide into a bioactive turn structure (e.g., -turn mimetic).[1]
Handling and Storage
Hygroscopicity: As a TFA salt, the compound is highly hygroscopic. It absorbs atmospheric moisture rapidly, which can hydrolyze active esters during coupling.[1]
Storage Protocol:
Store at -20°C .
Keep under an inert atmosphere (Argon/Nitrogen) if possible.[1]
Allow the vial to warm to room temperature before opening to prevent condensation.[1]
Solubility: Dissolve in dry DMF or NMP.[1] Avoid protic solvents (MeOH, Water) during the activation step of SPPS.
References
Aurelio, L., et al. (2004).[1] "Synthetic Preparation of N-Methyl-
-amino Acids." Chemical Reviews, 104(11), 5823–5846. [1]
Chatterjee, J., et al. (2008).[1] "N-Methylation of Peptides: A New Perspective in Medicinal Chemistry." Accounts of Chemical Research, 41(10), 1331–1342. [1]
molecular weight and properties of Fmoc-N-methyl-Lysine TFA salt
This guide addresses the technical specifications, chemical properties, and synthesis applications of Fmoc-N-methyl-Lysine , with a critical focus on disambiguating the specific isomer and salt form. In the field of pept...
Author: BenchChem Technical Support Team. Date: February 2026
This guide addresses the technical specifications, chemical properties, and synthesis applications of Fmoc-N-methyl-Lysine , with a critical focus on disambiguating the specific isomer and salt form.
In the field of peptide chemistry, "Fmoc-N-methyl-Lysine" is a nomenclatural homonym that can refer to two distinct chemical entities with vastly different applications:
-Methylation: Used to modify the peptide backbone (prevent aggregation, increase proteolytic stability).[1]
-Methylation: Used to mimic post-translational modifications (PTMs) in histone research (epigenetics).[1][2]
Furthermore, the term "TFA salt" is frequently confused with the "TFA protecting group" (
-trifluoroacetyl).[1][2] This guide analyzes both scenarios to ensure you select the correct protocol.
[1][2]
Part 1: Chemical Identity & Disambiguation
The "TFA" Trap: Salt vs. Protecting Group
Before proceeding, verify the exact nature of your compound using Molecular Weight (MW).[1] A common error in inventory management is confusing the TFA salt of a methylated lysine with Fmoc-Lys(Tfa)-OH , where TFA is a covalent protecting group.[2]
Solution: Prone to racemization if activated and left standing.[1] The
-methyl group is a secondary amine and is nucleophilic; in the absence of a protecting group (like Boc), it can participate in intramolecular branching or acylation during activation.[2]
Molecular Weight Calculation (Detailed)
For Fmoc-Lys(Me)-OH • TFA (Monohydrotrifluoroacetate salt):
-Methylation: Use Fmoc-Lys(Me, Boc)-OH or Fmoc-Lys(Me, Dde)-OH .[1][2]
If you MUST use the salt (Fmoc-Lys(Me)-OH[2] • TFA): You must use a protecting group strategy on the resin or perform the coupling with extreme care to avoid side-chain acylation.[2]
Double coupling is recommended due to steric hindrance of the methyl group.
Capping: Standard Acetic Anhydride/Pyridine to truncate unreacted chains.[1]
Coupling Protocol for
-Methylated Histone Peptides
When synthesizing histone tails (e.g., H3K4me1), the choice of derivative is critical.[1][2]
Caption: Decision tree for selecting the correct methylated lysine derivative and anticipated synthetic challenges.
Analytical Characterization
HPLC:
-methylated peptides often show broader peaks due to cis/trans isomerization of the tertiary amide bond.[2] Run gradients slowly (0.5% B/min).
Mass Spectrometry:
Methylation adds +14.02 Da per methyl group relative to the native lysine.[1]
-methyl fragmentation: The -methyl group often directs fragmentation, enhancing -ion series intensity at the modification site.[2]
Part 4: Handling and Storage[2]
Storage: Store at -20°C. Keep desiccated.
Hygroscopicity: TFA salts are highly hygroscopic.[1] Allow the bottle to warm to room temperature before opening to prevent water condensation, which hydrolyzes the Fmoc ester.[1]
Safety: TFA salts are acidic and irritants.[1] Wear standard PPE.[1]
References
Sigma-Aldrich. Fmoc-Lys(Tfa)-OH Product Specification. Link
ChemPep. Fmoc-Lys(Boc)-OH and Methylated Derivatives in SPPS. Link
A Technical Guide to the Metabolic Stability Benefits of N-Methylated Lysine Residues
For Researchers, Scientists, and Drug Development Professionals Abstract The strategic incorporation of N-methylated lysine residues into peptide and protein therapeutics has emerged as a powerful strategy to enhance the...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of N-methylated lysine residues into peptide and protein therapeutics has emerged as a powerful strategy to enhance their metabolic stability and, consequently, their pharmacokinetic profiles. This guide provides an in-depth exploration of the biochemical principles underpinning this phenomenon. We will dissect the mechanisms by which N-methylation protects against enzymatic degradation, detail experimental methodologies for quantifying these stability enhancements, and discuss the practical implications for modern drug development. This document is intended to serve as a comprehensive resource, bridging fundamental biochemistry with actionable insights for the rational design of more robust and effective therapeutic agents.
Introduction: The Challenge of Metabolic Instability in Peptide Therapeutics
Peptide-based drugs offer remarkable specificity and potency. However, their clinical utility is often hampered by their susceptibility to rapid enzymatic degradation in vivo. Proteases and peptidases, ubiquitous in the circulatory system and various tissues like the stomach, intestine, liver, and kidney, readily cleave peptide bonds, leading to short plasma half-lives and diminished therapeutic efficacy.[1] A primary locus of this enzymatic attack is the ε-amino group of lysine residues, a common target for trypsin-like serine proteases.
The fundamental challenge, therefore, is to engineer peptides that retain their biological activity while resisting this enzymatic onslaught. Various strategies, such as peptidomimetics, cyclization, and the incorporation of unnatural amino acids, have been explored. Among these, the site-specific N-methylation of lysine residues stands out as a particularly elegant and effective solution to improve pharmacological properties such as proteolytic stability and bioavailability.[2]
The Biochemical Shield: How N-Methylation Confers Proteolytic Resistance
The protective effect of lysine N-methylation is rooted in fundamental principles of enzyme-substrate recognition. Lysine methylation is a distinct post-translational modification that results in minimal changes to the size and electrostatic status of lysine residues.[3]
Steric Hindrance at the Active Site
Trypsin and related proteases possess a deep, negatively charged S1 pocket that specifically accommodates the positively charged side chain of lysine or arginine. The precise geometry of this pocket is critical for substrate binding and subsequent catalysis. The addition of one, two, or three methyl groups to the ε-amino group of lysine introduces significant steric bulk.[4]
Monomethyl-lysine (Kme1): The single methyl group introduces a modest level of steric hindrance.
Dimethyl-lysine (Kme2): The two methyl groups create a more substantial steric clash, significantly impeding the ability of the lysine side chain to properly orient itself within the enzyme's active site.
Trimethyl-lysine (Kme3): This modification presents the greatest steric barrier, often rendering the peptide bond C-terminal to the modified lysine completely resistant to tryptic cleavage.[4]
This steric hindrance directly disrupts the formation of the enzyme-substrate complex, a prerequisite for proteolysis.[4] It's important to note that while highly effective, some studies have shown that trypsin can still cleave at dimethylated lysine residues, albeit at a much lower efficiency and in a sequence-dependent manner.[5][6]
Alteration of Local Electrostatics and Solvation
While the ε-amino group of lysine remains positively charged at physiological pH upon methylation, the distribution of this charge and the surrounding hydration shell are altered.[3] This can subtly influence the long-range electrostatic interactions that guide the peptide substrate to the enzyme's active site. While a lesser contributor than steric hindrance, this altered electrostatic profile can further decrease the efficiency of enzymatic recognition.
Caption: In Vitro Proteolytic Stability Assay Workflow.
Expected Data and Interpretation
The results of this assay will typically demonstrate a significant increase in the half-life of the N-methylated peptides compared to the unmodified parent peptide.
Peptide Variant
Modification
Half-Life (t½) in Trypsin (min) (Illustrative)
Fold-Increase in Stability (Illustrative)
Parent Peptide
None
~15
1x
Analog 1
Monomethyl-Lys
~60
4x
Analog 2
Dimethyl-Lys
>240
>16x
Analog 3
Trimethyl-Lys
>240 (No degradation observed)
>16x
This table represents illustrative data. Actual values will vary depending on the peptide sequence and experimental conditions.
The data clearly indicates that as the degree of methylation increases, so does the resistance to proteolytic degradation. Peptides containing methylated lysines have been proven to resist the action of trypsin and lysyl endopeptidase. [7]Dimethylation and trimethylation often provide a near-complete shield against trypsin-mediated cleavage at the modified site.
Applications in Drug Development
The ability to enhance metabolic stability through lysine N-methylation has profound implications for the development of peptide-based therapeutics.
Improved Pharmacokinetics: By extending the plasma half-life, N-methylation can lead to a more favorable pharmacokinetic profile. [2]This can translate to less frequent dosing regimens, improving patient compliance and convenience. A notable example is Tirzepatide, a 39-amino acid polypeptide chemically modified to improve its stability and uptake, which has an elimination half-life of approximately 5 days.
[8]* Enhanced Bioavailability: For orally administered peptides, protecting against degradation in the gastrointestinal tract is crucial. N-methylation can shield peptides from digestive proteases, potentially increasing their oral bioavailability.
[2]* Reduced Off-Target Effects: By preventing the generation of smaller peptide fragments, N-methylation can reduce the risk of off-target activities or immunogenic responses associated with these metabolites.
Fine-Tuning of Drug Properties: The graded stability offered by mono-, di-, and trimethylation allows for the fine-tuning of a drug candidate's half-life to match the desired therapeutic window.
Conclusion
N-methylation of lysine residues is a validated and highly effective strategy for overcoming the inherent metabolic instability of peptide therapeutics. The mechanism, grounded in the principles of steric hindrance and altered electrostatics, provides a robust shield against proteolytic degradation. The experimental workflows detailed herein offer a clear path to quantifying this stability enhancement, enabling the rational design of more durable and effective peptide drugs. As the field of peptide therapeutics continues to expand, the strategic application of lysine N-methylation will undoubtedly play a pivotal role in translating promising candidates from the laboratory to the clinic.
References
Structure-Activity Relationship and Metabolic Stability Studies of Backbone Cyclization and N-Methylation of Melanocortin Peptides - PMC. PubMed Central. Available at: [Link]
Lysine methylation regulators moonlighting outside the epigenome - PMC. National Institutes of Health. Available at: [Link]
Proteome-wide identification of non-histone lysine methylation in tomato during fruit ripening. BMC Plant Biology. Available at: [Link]
Roles of Lysine Methylation in Glucose and Lipid Metabolism: Functions, Regulatory Mechanisms, and Therapeutic Implications. MDPI. Available at: [Link]
Chemical and Biochemical Perspectives of Protein Lysine Methylation - PMC. National Institutes of Health. Available at: [Link]
A Genetically Encoded ε-N-methyl Lysine in Mammalian Cells - PMC. National Institutes of Health. Available at: [Link]
The functional diversity of protein lysine methylation - PMC. National Institutes of Health. Available at: [Link]
Tirzepatide - Wikipedia. Wikipedia. Available at: [Link]
Roles of Lysine Methylation in Glucose and Lipid Metabolism: Functions, Regulatory Mechanisms, and Therapeutic Implications. PubMed Central. Available at: [Link]
Dual Effect of EZH2 Gene Editing with CRISPR/Cas9 in Lung Cancer. MDPI. Available at: [Link]
Lysine Methylation-Dependent Proteolysis by the Malignant Brain Tumor (MBT) Domain Proteins - PMC. PubMed Central. Available at: [Link]
Lysine methyltransferase inhibitors: where we are now - PMC. PubMed Central. Available at: [Link]
A convenient preparation of N (ε)-methyl-L-lysine derivatives and its application to the synthesis of histone tail peptides. PubMed. Available at: [Link]
Tryptic Peptides Bearing C-Terminal Dimethyllysine Need to Be Considered during the Analysis of Lysine Dimethylation in Proteomic Study. PubMed. Available at: [Link]
Lysine methyltransferase inhibitors: where we are now. RSC Publishing. Available at: [Link]
AMINO ACIDS AND PEPTIDES: II. SYNTHESIS OF ε-N-METHYL-L-LYSINE AND RELATED COMPOUNDS. Canadian Science Publishing. Available at: [Link]
An Integrated Strategy for Assessing the Metabolic Stability and Biotransformation of Macrocyclic Peptides in Drug Discovery toward Oral Delivery. PubMed. Available at: [Link]
Mass Spectrometry for Lysine Methylation: Principles, Progress, and Prospects. MDPI. Available at: [Link]
Trypsin mediated cleavage of histone-derived lysine, thialysine,... ResearchGate. Available at: [Link]
A convenient preparation of N (ε)-methyl-l-lysine derivatives and its application to the synthesis of histone tail peptides. ResearchGate. Available at: [Link]
Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. MDPI. Available at: [Link]
Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants | ACS Pharmacology & Translational Science. ACS Publications. Available at: [Link]
Investigation of Proteolytic Cleavage at Modified Residues. MS Bioworks. Available at: [Link]
The Strategic Incorporation of Fmoc-N(Me)Lys-OH in Peptidomimetic Drug Design: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Abstract The transition from promising peptide leads to viable drug candidates is often fraught with challenges, primarily due to poor metabolic stability a...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
The transition from promising peptide leads to viable drug candidates is often fraught with challenges, primarily due to poor metabolic stability and limited oral bioavailability. N-methylation of the peptide backbone has emerged as a powerful strategy to overcome these hurdles. This in-depth technical guide focuses on the application of a key building block in this field: Nα-Fmoc-Nα-methyl-L-lysine (Fmoc-N(Me)Lys-OH). We will explore the nuanced impact of N-methylation on peptide structure and function, provide detailed methodologies for its incorporation, and discuss its strategic application in the design of next-generation peptidomimetics.
The Rationale for N-Methylation in Peptidomimetic Design
Peptides are exquisite signaling molecules, offering high potency and selectivity for their biological targets. However, their therapeutic potential is often limited by rapid degradation by proteases and poor membrane permeability. Peptidomimetics, molecules that mimic the structure and function of natural peptides, are designed to retain the desirable biological activity while overcoming these limitations.[1]
N-methylation, the substitution of an amide proton with a methyl group, is a subtle yet profound modification that can dramatically alter a peptide's properties.[2] This seemingly minor change imparts several key advantages:
Enhanced Proteolytic Stability: The N-methyl group acts as a steric shield, hindering the approach of proteases and significantly increasing the peptide's half-life in vivo.[3]
Improved Membrane Permeability: By removing a hydrogen bond donor, N-methylation can reduce the polarity of the peptide backbone, facilitating passive diffusion across cell membranes and improving oral bioavailability.[4][5]
Conformational Control: The introduction of an N-methyl group restricts the rotation around the Cα-N bond, influencing the local peptide conformation. This can lock the peptidomimetic into its bioactive conformation, leading to enhanced receptor affinity and selectivity.[2]
Fmoc-N(Me)Lys-OH is a particularly valuable building block as it introduces these benefits at a lysine residue. Lysine, with its positively charged side chain, is frequently involved in crucial interactions with biological targets. Modifying this residue can therefore have a significant impact on the pharmacological profile of a peptidomimetic.
Physicochemical Properties of Fmoc-N(Me)Lys-OH
Property
Value
Reference
Molecular Formula
C27H34N2O6
Molecular Weight
482.57 g/mol
Appearance
White to off-white solid
Solubility
Soluble in DMF, NMP, and other common organic solvents used in peptide synthesis.
Storage
2-8°C, protected from moisture.
Note: The properties listed are for the commonly used Fmoc-N-Me-Lys(Boc)-OH variant, where the side-chain amine is protected with a tert-butyloxycarbonyl (Boc) group.
Synthesis and Incorporation of Fmoc-N(Me)Lys-OH in Solid-Phase Peptide Synthesis (SPPS)
The incorporation of N-methylated amino acids into a peptide sequence presents a significant synthetic challenge due to the steric hindrance of the N-methyl group, which can slow down the coupling reaction.[6] However, with optimized protocols and the right choice of reagents, high coupling efficiencies can be achieved.
Synthesis of Fmoc-N(Me)Lys-OH
While commercially available, Fmoc-N(Me)Lys-OH can also be synthesized in the laboratory. A common method is a three-step process involving:
Protection of the α-amino group with an o-nitrobenzenesulfonyl (o-NBS) group.
N-methylation of the resulting sulfonamide.
Deprotection of the o-NBS group and subsequent Fmoc protection.[7]
A more recent and efficient solid-phase method utilizes a 2-chlorotrityl chloride (2-CTC) resin as a temporary protecting group for the carboxylic acid, allowing for the synthesis of various Fmoc-N-Me-amino acids.[1]
Experimental Protocol: Incorporation of Fmoc-N(Me)Lys-OH into a Peptide Sequence
This protocol outlines the manual solid-phase synthesis of a hypothetical peptide containing an N-methylated lysine residue.
Figure 1: General workflow for solid-phase peptide synthesis incorporating Fmoc-N(Me)Lys-OH.
Step-by-Step Methodology:
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes.
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then repeat for 15 minutes to ensure complete removal of the Fmoc group.
Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
Coupling of Standard Amino Acids:
Pre-activate a solution of the Fmoc-amino acid (4 eq.), HCTU (3.9 eq.), and DIPEA (8 eq.) in DMF for 1-2 minutes.
Add the activated amino acid solution to the resin and shake for 30-60 minutes.
Monitor the coupling reaction using a Kaiser test.
Wash the resin as in step 3.
Incorporation of Fmoc-N(Me)Lys(Boc)-OH:
Rationale for Reagent Choice: Due to the steric hindrance of the N-methyl group, a more potent coupling reagent is required. HATU is highly effective for coupling N-methylated amino acids.[10]
Pre-activate a solution of Fmoc-N(Me)Lys(Boc)-OH (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) in DMF for 5 minutes.
Add the activated solution to the resin and allow to react for 2-4 hours. A double coupling (repeating the coupling step) may be necessary to achieve a high yield.
Monitor the coupling using a chloranil test, as the Kaiser test is not suitable for secondary amines.
Wash the resin thoroughly.
Chain Elongation: Continue the peptide synthesis by repeating steps 2-4 for the remaining amino acids.
Final Deprotection: Remove the final Fmoc group using 20% piperidine in DMF.
Cleavage and Side-Chain Deprotection: Treat the resin with the cleavage cocktail (TFA/TIS/Water) for 2-3 hours.
Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Case Studies: The Impact of N-Methylated Lysine in Peptidomimetics
The strategic placement of an N-methylated lysine can have a profound impact on the pharmacological properties of a peptidomimetic.
Modulating Peptide-RNA Interactions: The Tat Peptide
The HIV-1 Tat protein plays a crucial role in viral replication through its interaction with the trans-activation response (TAR) RNA element. Studies on a Tat-derived peptide have shown that methylation of a specific lysine residue (K51) enhances its binding affinity to TAR RNA by three-fold.[11] This increased affinity is attributed to a faster association rate and a slightly slower dissociation rate, demonstrating how N-methylation can fine-tune the thermodynamics and kinetics of a peptide-biomolecule interaction.[11]
Enhancing the Stability of a β-Hairpin Peptide
In a designed β-hairpin peptide, the introduction of a methylated lysine that forms a cation-π interaction with a tryptophan residue resulted in a remarkably stable structure.[12] Thermodynamic analysis revealed that the methylation of lysine leads to significant entropic stabilization of the folded peptide.[12] This highlights the role of N-methylation in pre-organizing the peptide backbone into a bioactive conformation.
Challenges and Considerations in the Synthesis of N-Methylated Peptides
The synthesis of N-methylated peptides is not without its challenges. The primary obstacle is the aforementioned difficulty in coupling to the sterically hindered N-methylated amine.[6] This can lead to lower yields and the formation of deletion sequences. To mitigate this, several strategies can be employed:
Choice of Coupling Reagent: Highly reactive uronium/aminium-based reagents like HATU, HCTU, and COMU are generally more effective than carbodiimide-based reagents for coupling to N-methylated residues.[13][14]
Reaction Conditions: Extended coupling times and double coupling are often necessary to drive the reaction to completion.
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the coupling reaction and improve yields.[15]
Impact of N-Methylation on Peptide Membrane Permeability: A Technical Guide
Executive Summary: The "Beyond Rule of 5" Challenge Peptides occupy a unique chemical space between small molecules and biologics. However, their utility as oral therapeutics is historically limited by the "Rule of 5" (R...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Beyond Rule of 5" Challenge
Peptides occupy a unique chemical space between small molecules and biologics. However, their utility as oral therapeutics is historically limited by the "Rule of 5" (Ro5) violations—specifically high molecular weight and excessive Hydrogen Bond Donors (HBDs).[1]
N-methylation of the peptide backbone is the premier strategy to overcome these barriers.[1] By replacing the amide proton with a methyl group, we do not merely increase lipophilicity; we fundamentally alter the conformational landscape of the molecule.[1] This guide details the physicochemical mechanisms driving this permeability shift and provides validated protocols for assessing these changes in a drug discovery workflow.[1]
Mechanistic Impact: The Physics of Permeability[1]
The enhancement of membrane permeability via N-methylation is not linear.[2] It relies on three synergistic mechanisms that lower the desolvation energy penalty (
), which is the energy required to strip water molecules from the peptide before it can enter the lipid bilayer.[1]
Reduction of Hydrogen Bond Donors (HBD)
The lipid bilayer is a hydrophobic environment.[1] Every solvent-exposed amide proton (-NH) acts as an H-bond donor, anchoring the peptide to the aqueous phase.[1]
Mechanism: N-methylation caps this proton.
Impact: Directly reduces the energetic cost of desolvation.[1]
Caveat: Removing too many HBDs can insolubilize the compound.[1]
Conformational Constraint (The "Locking" Effect)
Standard peptide bonds overwhelmingly favor the trans conformation (
).[1] N-methylation lowers the energy barrier between cis and trans states, often populating the cis conformer.[1][3]
Impact: This introduces a "kink" in the backbone, promoting turn structures (e.g.,
-turns) that are essential for macrocyclization.[1]
Result: Reduced entropic penalty upon binding or membrane insertion.
The Chameleonic Effect (Solvent Shielding)
This is the most critical factor for "Beyond Ro5" (bRo5) success.[1] Successful N-methylated peptides (like Cyclosporine A) behave as "molecular chameleons."
Aqueous Phase: The molecule adopts an open conformation, exposing polar groups to maintain solubility.[1]
Lipid Phase: The N-methyl groups sterically clash with side chains, forcing the molecule to collapse into a compact, hydrophobic sphere, burying internal polar groups (intramolecular H-bonds).[1]
Visualization: The Chameleonic Mechanism
The following diagram illustrates the conformational shift required for membrane traversal.
Figure 1: The Chameleonic Effect. N-methylation facilitates the transition from an open, soluble state to a closed, lipophilic state by stabilizing intramolecular hydrogen bonds (IMHBs).[1]
Strategic Design: The N-Methyl Scan
Blindly methylating every amide bond usually leads to loss of potency.[1] The standard industry approach is the N-Methyl Scan .[1]
Synthesis: Create a library where each residue is systematically N-methylated one at a time.
Screening: Test for both Permeability (PAMPA) and Potency (Binding Affinity).
Optimization: Combine the mutations that improve permeability without destroying affinity.
Experimental Protocols
To validly assess the impact of N-methylation, you must distinguish between passive diffusion and active transport.[1]
Purpose: Measures passive diffusion only. Ideal for screening N-methyl scan libraries.
Criticality: High. This assay confirms if the N-methylation successfully lowered the desolvation penalty.[1]
Artificial Membrane Oil: 1% (w/v) Lecithin in Dodecane.
Buffer: PBS (pH 7.4).
Step-by-Step Methodology:
Membrane Preparation: Carefully pipette 5 µL of the Lecithin/Dodecane mixture onto the filter of the Donor Plate.[1] Why: This creates the artificial lipid bilayer.[1]
Donor Loading: Add 150 µL of the peptide sample (10 µM in PBS + 5% DMSO) to the Donor wells.
Acceptor Loading: Add 300 µL of blank PBS to the Acceptor wells.
Sandwich Assembly: Place the Donor plate on top of the Acceptor plate. Ensure no bubbles form at the interface.[1]
Incubation: Incubate at 25°C for 16 hours in a humidity chamber. Why: Long incubation is often needed for peptides with slow diffusion rates.
Quantification: Separate plates. Analyze aliquots from both Donor and Acceptor wells using LC-MS/MS.
Purpose: Measures passive diffusion AND active efflux (P-gp transport).
Criticality: Essential for determining if N-methylation has inadvertently made the peptide a substrate for efflux pumps.
Step-by-Step Methodology:
Cell Culture: Seed Caco-2 cells on Transwell® inserts. Culture for 21 days. Why: 21 days are required for full differentiation and tight junction formation.[]
Integrity Check: Measure Transepithelial Electrical Resistance (TEER). Only use wells with TEER > 200
.
Bidirectional Transport:
A-to-B (Absorptive): Add peptide to Apical chamber; sample Basolateral.
B-to-A (Secretory): Add peptide to Basolateral chamber; sample Apical.
Incubation: 2 hours at 37°C.
Analysis: LC-MS/MS quantification.
Efflux Ratio Calculation:
Interpretation: An ER > 2.0 indicates the peptide is likely an efflux substrate.[1] N-methylation can sometimes reduce ER by altering the binding motif recognized by P-gp.[1]
Data Presentation & Analysis
Representative Data: Impact of Methylation on Hexapeptides
The following table summarizes how N-methylation affects physicochemical properties and permeability (based on aggregate data from Lokey et al. and Kessler et al.).[2][5]
Compound ID
N-Methyl Count
H-Bond Donors (HBD)
LogP (Calc)
PAMPA LogPe (cm/s)
Caco-2 Efflux Ratio
Interpretation
Peptide-WT
0
6
-1.5
-7.2 (Low)
1.1
Poor permeability due to high desolvation cost.
Analog-A
1
5
-0.8
-6.5 (Low)
1.2
Slight improvement; insufficient shielding.
Analog-B
3
3
+1.2
-5.1 (Med)
0.9
Sweet Spot. Significant permeability gain.
Analog-C
5
1
+3.5
-4.8 (High)
0.8
High permeability, but solubility issues likely.[1]
Cyclosporine A
7
4
+2.9
-4.5 (High)
1.0
Gold standard. Perfect balance of IMHBs.
Workflow Visualization
The following diagram outlines the logical flow for optimizing peptide permeability.
Figure 2: Optimization Workflow. A self-validating loop moving from synthesis through physicochemical profiling to biological assays.
References
White, T. R., et al. (2011). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds.[6] Nature Chemical Biology.[6]
[Link]
Räder, A. F. B., et al. (2018). Improving oral bioavailability of cyclic peptides by N-methylation.[1][5] Bioorganic & Medicinal Chemistry.[2][5][7]
[Link]
Bock, J. E., et al. (2013). Getting in Shape: Controlling Peptide Bioactivity and Bioavailability Using Conformational Constraints.[1][8] ACS Chemical Biology.
[Link]
Di, L., et al. (2003). High throughput artificial membrane permeability assay for blood-brain barrier (PAMPA-BBB).[1] European Journal of Medicinal Chemistry.
[Link]
Hubatsch, I., et al. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature Protocols.
[Link]
Conformational Constraints Induced by N-Methyl Lysine in Peptides: A Technical Guide
Executive Summary The incorporation of N-methyl amino acids, particularly N-methyl lysine, represents a pivotal strategy in modern peptidomimetic drug design. While standard peptides suffer from rapid proteolytic degrada...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The incorporation of N-methyl amino acids, particularly N-methyl lysine, represents a pivotal strategy in modern peptidomimetic drug design. While standard peptides suffer from rapid proteolytic degradation and poor membrane permeability (Rule of 5 violations), N-methylation introduces steric bulk and removes hydrogen bond donors. This modification rigidly constrains the peptide backbone (
and torsion angles), promotes cis-peptide bond formation, and masks polarity to enhance lipophilicity.
This guide details the physicochemical mechanisms driving these constraints, provides validated solid-phase peptide synthesis (SPPS) protocols for overcoming the "difficult coupling" barrier associated with N-methylated residues, and outlines characterization workflows.
Mechanistic Principles of Conformational Constraint
The N-Methyl Effect on Backbone Geometry
The primary driver of conformational constraint is the replacement of the amide proton (
) with a methyl group (). This substitution has three critical effects:
Elimination of Hydrogen Bonding: The removal of the
donor prevents the formation of canonical -helices or -sheets that rely on or inter-strand H-bonds. This forces the peptide into extended or turn conformations (e.g., -turns, -turns).
Steric Restriction of Torsion Angles: The N-methyl group introduces severe steric clashes with the side chain of the preceding residue (
) and the carbonyl oxygen of the same residue. This restricts the Ramachandran space, particularly the angle of the methylated residue and the angle of the preceding residue.
Promotion of cis-Peptide Bonds: In standard peptides, the trans isomer is energetically favored over cis by ~2.5 kcal/mol due to steric clash between
atoms. In N-methylated peptides, the steric clash between the N-methyl group and the atoms in the trans state raises its energy, reducing the between cis and trans to < 1.0 kcal/mol. This significantly increases the population of the cis conformer (up to 30-40% in some solvents), introducing a "kink" in the backbone that facilitates macrocyclization.
vs.
Methylation
While this guide focuses on backbone (
) methylation for global constraint, Lysine is unique because it can be methylated at the side-chain amine ().
Feature
-Methyl Lysine (Backbone)
-Methyl Lysine (Side Chain)
Primary Effect
Global backbone constraint; cis-isomer promotion.
Local electrostatic modulation; epigenetic signaling.
H-Bonding
Eliminates backbone H-bond donor.
Retains H-bond donor (mono/di) or creates fixed cation (tri).
Pathway Visualization: From Modification to Bioavailability
The following diagram illustrates the causal pathway from chemical modification to enhanced pharmacological properties.
Caption: Causal flow from N-methylation to enhanced ADME properties via steric and electronic modulation.
Synthetic Methodologies: Overcoming the "Difficult Coupling"
Synthesizing N-methyl peptides is challenging. The N-methyl group reduces the nucleophilicity of the amine and creates massive steric hindrance for the incoming amino acid. Standard Fmoc protocols often fail.
Protocol A: Site-Specific N-Methylation on Resin (The Fukuyama-Mitsunobu Strategy)
This is the most robust method for introducing N-methyl groups during SPPS without using expensive pre-methylated building blocks.
Self-Validating Check:
After coupling the amino acid onto the N-methyl residue, perform a Chloranil Test (not Kaiser test). The Kaiser test is for primary amines; Chloranil detects secondary amines. A negative result (no blue color) confirms successful coupling.
Synthesis Decision Workflow
Caption: Decision tree for N-methyl peptide synthesis, highlighting the critical coupling bottleneck.
Characterization of Conformational Constraints
Once synthesized, proving the conformational constraint is essential.
NMR Spectroscopy
NMR is the definitive method for analyzing solution-phase conformation.
Temperature Coefficients (
):
Measure amide proton chemical shift at varying temperatures (298K to 323K).
Interpretation: A value < 3 ppb/K indicates the amide proton is involved in an intramolecular Hydrogen Bond (solvent shielded), confirming a stable turn or constrained structure.
NOE (Nuclear Overhauser Effect):
Strong
NOEs indicate a cis conformation.
Standard trans peptide bonds show strong
or correlations.
-Coupling ():
Use the Karplus equation to derive
angles. N-methylation often locks these values, reducing the averaging seen in flexible peptides.
Circular Dichroism (CD)
While less specific than NMR, CD provides a rapid "fingerprint" of global structure.
Signature: N-methylated peptides often display Type II
-turn spectra (minima at ~225 nm and ~205 nm) rather than the random coil minimum (~198 nm) seen in linear precursors.
References
Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of Chemical Research. Link
Biron, E., Chatterjee, J., Ovadia, O., Hurevich, M., Hiessl, L., Neubauer, D., ... & Kessler, H. (2006). Improving oral bioavailability of peptides by multiple N-methylation: Somatostatin analogues. Angewandte Chemie International Edition. Link
Miller, S. C., & Scanlan, T. S. (1997). Site-selective N-methylation of peptides on solid support. Journal of the American Chemical Society.[5][6] Link
White, C. J., & Yudin, A. K. (2011). Contemporary strategies for peptide macrocyclization. Nature Chemistry. Link
Di Gioia, M. L., Leggio, A., Liguori, A., & Perri, F. (2016). N-Methylated peptides: Synthesis and biological activity. Mini-Reviews in Medicinal Chemistry. Link
You are encountering difficulty activating and coupling Fmoc-N(Me)Lys-OH . This is a known bottleneck in solid-phase peptide synthesis (SPPS). The presence of the
-methyl group introduces significant steric bulk, retarding the approach of the nucleophile and destabilizing the active ester. Furthermore, the -methyl group alters the conformational landscape, increasing the risk of epimerization (racemization) and "deletion sequences" where the amino acid fails to couple entirely.
This guide provides a definitive technical comparison between HATU (the gold standard for hindered couplings) and PyBOP (a robust, phosphonium-based alternative), complete with optimized protocols to mitigate racemization and maximize yield.
Module 1: Reagent Selection Logic
To optimize your synthesis, you must understand the mechanistic divergence between these two reagents.
1.1 The Mechanistic Advantage: HATU
HATU is an aminium (uronium) salt derived from HOAt (1-hydroxy-7-azabenzotriazole).[1] Its superiority over PyBOP (derived from HOBt) for
-methylated amino acids lies in the Neighboring Group Effect .
Mechanism: The pyridine nitrogen in the HOAt moiety forms an intramolecular hydrogen bond with the incoming amine nucleophile.[2]
Result: This pre-organizes the transition state, significantly accelerating the rate of acylation (coupling) compared to benzotriazole-based reagents like PyBOP or HBTU.
Critical Constraint: HATU is faster but more expensive. It requires precise base stoichiometry to prevent guanidinylation of the resin-bound amine.
1.2 The Alternative: PyBOP
PyBOP is a phosphonium salt that generates an OBt-active ester in situ.[3]
Mechanism: It reacts with the carboxylate to form an acyloxyphosphonium species, which then converts to the benzotriazole active ester.
Safety Warning: PyBOP generates HMPA (hexamethylphosphoramide), a potent carcinogen, as a byproduct.[4][5]
Use Case: PyBOP is generally slower for sterically hindered
-methyl couplings but is preferred when avoiding guanidinylation (a side reaction of HATU) is critical, or for fragment condensations where uronium salts are too reactive.
1.3 Decision Matrix
Feature
HATU
PyBOP
Primary Mechanism
HOAt Active Ester (7-aza effect)
OBt Active Ester
Reactivity toward N-Me
High (Preferred for N-Me-Lys)
Moderate (Risk of deletion)
Racemization Risk
Low (if base 2.0 eq)
Moderate (slower reaction = longer base exposure)
Side Reactions
Guanidinylation (if activation is slow)
HMPA Generation (Carcinogenic)
Cost
High
Moderate
Module 2: Visualizing the Decision Pathway
The following diagram illustrates the logical flow for selecting the correct reagent and troubleshooting potential failure modes.
Figure 1: Decision tree for selecting HATU vs. PyBOP based on steric hindrance and safety constraints.
Module 3: Troubleshooting Guides (The "Why" & "How")
Symptom: Kaiser test is positive (blue) or HPLC shows deletion of the N-Me-Lys residue.
Root Cause: The steric bulk of the N-methyl group prevents the active ester from approaching the resin-bound amine.
Fix:
Switch to HATU: If using PyBOP, switch to HATU immediately.
Microwave Assistance: Heat the coupling to 50°C (max) for 10 minutes. Warning: Higher temps increase racemization.
Double Coupling: Perform the first coupling for 45 min, drain, and repeat with fresh reagents.
Scenario B: Racemization (Epimerization)
Symptom: HPLC shows a "doublet" peak for the product (L- and D-isomers).
Root Cause: Excess base (DIEA/NMM) promotes proton abstraction from the
-carbon of the activated amino acid. This is exacerbated by the slow reaction kinetics of N-methyl amino acids.
Fix:
Base Stoichiometry: Never use more than 2.0 equivalents of base relative to the amino acid when using HATU.
Change Base: Switch from DIEA (Diisopropylethylamine) to TMP (2,4,6-Trimethylpyridine/Collidine) . Collidine is a weaker base that is sufficient for activation but less likely to cause proton abstraction.
Pre-activation Limit: Do not pre-activate Fmoc-N(Me)Lys-OH for more than 30 seconds before adding it to the resin.
Dissolution: Dissolve AA and HATU in minimal DMF (concentration ~0.2–0.3 M).
Activation: Add DIEA. Shake for exactly 15-30 seconds .
Coupling: Add immediately to the resin.
Duration: Shake for 60 minutes at Room Temp OR 10 minutes at 50°C (Microwave).
Wash: DMF (3x), DCM (3x).
SOP B: Cost-Effective PyBOP Activation
Best for: Large scale, non-critical positions, "Plan B".
Stoichiometry:
Fmoc-N(Me)Lys-OH: 4.0 eq
PyBOP: 4.0 eq
DIEA: 8.0 eq
Dissolution: Dissolve AA and PyBOP in DMF.
Activation: Add DIEA. Pre-activation is less critical here; 1-2 minutes is acceptable.
Coupling: Add to resin.
Duration: Shake for 2 to 4 hours at Room Temp. (PyBOP is slower).[6]
Safety Step: Wash resin thoroughly with DMF (5x) to remove HMPA byproducts. Collect waste in designated carcinogen waste stream.
Module 5: Mechanism of Action (Visualized)
Understanding the "Neighboring Group Effect" of HATU is crucial for justifying its cost.
Figure 2: The HATU "Neighboring Group Effect" accelerates the rate-determining step of acylation.
Module 6: Frequently Asked Questions (FAQs)
Q1: Can I use HBTU instead of HATU to save money?A: For
-methyl amino acids, no . HBTU creates an OBt ester (like PyBOP) but is an uronium salt. It lacks the 7-aza nitrogen boost.[3] You will likely see incomplete coupling. If you must save money, use PyBOP with extended reaction times, but HATU is the scientifically superior choice for steric bulk.
Q2: My solution turned black after adding base to HATU. Is it ruined?A: A yellow-to-orange color change is normal. A deep red or black color often indicates the base concentration is too high or the HATU is old/degraded. If it is pitch black, discard and prepare fresh with controlled base stoichiometry.
Q3: How do I remove the HMPA byproduct from PyBOP?A: HMPA is soluble in water and organic solvents. Extensive washing with DMF followed by DCM is usually sufficient to remove it from the solid phase. However, all waste solvents must be handled as carcinogenic.
Q4: Why do you recommend Collidine (TMP) over DIEA?A: Collidine is a "softer" base. It has a pKa (~7.4) lower than DIEA (~10.5). This is sufficient to deprotonate the carboxylic acid for activation but insufficient to easily abstract the
-proton that leads to racemization.
References
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[1][7] An efficient peptide coupling additive.[4] Journal of the American Chemical Society.[8]
Teixidó, M., et al. (2005).[7] Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research.
Albericio, F., & Biron, E. (2008). Peptide Synthesis: Coupling Reagents. In Organic Synthesis.
BenchChem Technical Support. (2025). PyBOP vs. BOP Reagent: Safety and Byproducts.
Technical Support Center: Resolving Diketopiperazine Formation with N-Methyl Amino Acids
<_ > Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with diketopiperazine (DKP) formation, a common and problematic...
Author: BenchChem Technical Support Team. Date: February 2026
<_ >
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with diketopiperazine (DKP) formation, a common and problematic side reaction in solid-phase peptide synthesis (SPPS), particularly when N-methylated amino acids are involved. As Senior Application Scientists, we have curated this in-depth resource to help you troubleshoot and resolve these issues effectively.
Understanding Diketopiperazine (DKP) Formation
Diketopiperazine formation is an intramolecular cyclization reaction involving the N-terminal dipeptide of a growing peptide chain.[1][2] This process results in the cleavage of the dipeptide from the resin support, forming a stable six-membered cyclic dipeptide.[3] This side reaction is a significant concern because it reduces the yield of the target peptide and introduces a challenging impurity.[1]
When the C-terminal dipeptide is cleaved and washed away, it leads to a lower yield without a corresponding impurity in the final analysis, a phenomenon known as "traceless" DKP formation.[1][4]
The Role of N-Methyl Amino Acids
N-methylated amino acids are secondary amino acids that exacerbate DKP formation.[4] There are two primary reasons for this:
Conformational Preference : The amide bond preceding a secondary amine (like an N-methyl amino acid or proline) has a lower energy barrier for cis-trans isomerization.[5][6] The cis conformation brings the N-terminal amine into close proximity to the C-terminal ester carbonyl, facilitating the nucleophilic attack required for cyclization.
Increased Nucleophilicity : The N-methyl group is electron-donating, which can increase the nucleophilicity of the N-terminal amine, accelerating the rate of the intramolecular cyclization reaction.
The base-catalyzed conditions used for Fmoc-deprotection (e.g., 20% piperidine in DMF) are a primary trigger for DKP formation, as the deprotected N-terminal secondary amine becomes a potent nucleophile ready to attack the resin linkage.[1][4]
Mechanism of Diketopiperazine Formation
The diagram below illustrates the key steps in the formation of DKP from a resin-bound dipeptide during SPPS.
Caption: Comparison of high-risk and low-risk SPPS workflows.
References
Loh, B., Asad, Y., & Lin, Y. A. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega, 7(14), 11767–11777. [Link]
Mesa Labs. (n.d.). SPPS Tips For Success Handout. Mesa Labs. Retrieved from [Link]
Gao, L., Li, Z., et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega, 7(50), 46979–46990. [Link]
ResearchGate. (n.d.). DKP formation mechanism. ResearchGate. Retrieved from [Link]
American Chemical Society. (2025). Synthesis of Mono-Boc-2,5-Diketopiperazine: A Key Building Block for Amide and Peptide Synthesis. ACS Publications. Retrieved from [Link]
Servage, K. A., et al. (2021). Diketopiperazine Formation from FPGnK (n = 1-9) Peptides: Rates of Structural Rearrangements and Mechanisms. Journal of the American Society for Mass Spectrometry, 32(9), 2419–2428. [Link]
Brunel, F. M., & Spatola, A. F. (2004). Synthesis of diketopiperazines with on-resin N-methylation and cyclative release. Journal of Peptide Research, 63(3), 213–222. [Link]
Gao, L., et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega. Retrieved from [Link]
Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153–166. [Link]
Shute, R. E., & Rich, D. H. (1987). Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure: entrapment of reactive nucleophilic species by in situ acylation. Journal of the Chemical Society, Chemical Communications, (15), 1155–1156. [Link]
Gao, L. (2022). Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives. [Doctoral dissertation]. Retrieved from [Link]
Servage, K. A., et al. (2021). Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation. Journal of the American Society for Mass Spectrometry, 32(2), 558–566. [Link]
improving solubility of hydrophobic N-methylated peptides
Technical Support Center: Hydrophobic N-Methylated Peptides Senior Application Scientist: Dr. Alex V. Introduction: The Solubility Paradox Welcome to the technical support hub for N-methylated peptides. You are likely he...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Hydrophobic N-Methylated Peptides
Senior Application Scientist: Dr. Alex V.
Introduction: The Solubility Paradox
Welcome to the technical support hub for N-methylated peptides. You are likely here because you are facing the "Solubility Paradox" : the very modification that makes your peptide a potent drug candidate (N-methylation) has turned it into a "brick" in aqueous buffers.
The Science: N-methylation improves membrane permeability and metabolic stability by masking the peptide bond's hydrogen donor capabilities. However, this removal of hydrogen bonds prevents the peptide from interacting with water, driving it to fold into a compact, hydrophobic globule (the "Chameleon Effect"). Furthermore, the steric bulk of the methyl group induces cis/trans isomerization, leading to structural rigidity and aggregation.
This guide provides field-proven protocols to overcome these physicochemical barriers during reconstitution, purification, and biological assay setup.
Module 1: Reconstitution & Formulation Protocols
User Question: "My N-methylated peptide precipitates immediately upon adding PBS. It forms a gel or a cloudy suspension. How do I get it into solution?"
The "Solvent Staging" Protocol
Do not attempt to dissolve hydrophobic N-methylated peptides directly in aqueous buffer. The hydrophobic collapse is faster than the solvation rate. Follow this staged approach:
Step 1: Calculate the Net Charge (Theoretical pI)
Before touching a solvent, determine the peptide's isoelectric point (pI).
Initial Solvation: Dissolve the lyophilized powder in a minimal volume of 100% organic solvent .
Preferred: DMSO (Dimethyl sulfoxide) – Best universal solvent.
Alternative: DMF (Dimethylformamide) – If DMSO interferes with downstream conjugation.[3]
For HPLC: Acetonitrile (ACN) or Methanol (MeOH).
Sonication: Sonicate for 15–30 seconds. N-methylated peptides often trap air; sonication breaks "dry" aggregates.
Stepwise Dilution: Slowly add the aqueous buffer dropwise to the organic stock while vortexing.
Critical Rule: Keep the final organic concentration < 1% (v/v) for cell assays, or < 5% for biochemical assays.
Troubleshooting Table: Solvent Compatibility
Solvent System
Application
Pros
Cons
100% DMSO
Stock Storage
High solubility; prevents aggregation.
Freezes at 19°C; cytotoxic >0.1-1%.
50% Acetic Acid
Basic Peptides
Excellent for + charged peptides.
Can cause acetylation of N-terminus over time.
0.1M NH₄HCO₃
Acidic Peptides
Volatile buffer; good for lyophilization.
High pH may cause racemization if prolonged.
HFIP (Hexafluoro-2-propanol)
Aggregates
Breaks strongest beta-sheets/aggregates.
Toxic; must be evaporated completely before use.
Module 2: HPLC Purification & Analysis
User Question: "My HPLC peaks are broad, split, or tailing significantly. Is my peptide impure?"
Diagnosis: Likely Rotameric Broadening , not impurity.
N-methylation raises the energy barrier for rotation around the peptide bond, creating distinct cis and trans conformers that interconvert slowly on the NMR/HPLC timescale.[4] This results in peak splitting or broadening.[4]
Protocol: High-Temperature HPLC
Heat is the most effective tool to accelerate conformational exchange and collapse split peaks into a single sharp peak.
Column: Use a C4 or C8 column instead of C18. The lower hydrophobicity of the stationary phase reduces irreversible adsorption.
Pore Size: Ensure 300Å pore size if the peptide forms oligomers.
Temperature: Set column oven to 60°C – 70°C .
Caution: Verify peptide stability at this temp (usually safe for 20 min runs).
Advanced: If peak shape is still poor, use TEAP (Triethylamine phosphate) or Perchlorate buffers (chaotropic agents that disrupt secondary structure), though these are non-volatile and require desalting.
Module 3: Visual Troubleshooting Workflows
Workflow 1: The Solubilization Decision Tree
Use this logic flow to determine the correct reconstitution strategy based on peptide properties.
Caption: Decision matrix for solubilizing hydrophobic peptides based on charge state and precipitation risk.
Workflow 2: HPLC Troubleshooting (Rotamers vs. Impurity)
Use this flow to diagnose broad peaks.
Caption: Diagnostic workflow to distinguish between conformational isomers (rotamers) and actual impurities.
Module 4: Frequently Asked Questions (FAQs)
Q1: Can I use PEGylation to improve the solubility of my N-methylated peptide?A: Yes, but position matters. N-methylation often removes sites for conjugation. You should consider N-terminal PEGylation or using a linker on a Lysine side chain. Alternatively, consider "Mini-PEG" amino acids (e.g., 8-amino-3,6-dioxaoctanoic acid) within the sequence to disrupt hydrophobic patches without adding the massive bulk of a full PEG polymer [1].
Q2: My peptide is for an animal study. I cannot use 100% DMSO. What are my options?A: For in vivo work, formulate using Cyclodextrins (e.g., HP-β-CD) .
Protocol: Dissolve the peptide in a small volume of DMSO, then add to a 20% (w/v) HP-β-CD solution. The hydrophobic peptide will sequester into the cyclodextrin cavity, shielding it from water while maintaining solubility.
Limit: Ensure final DMSO is < 5% for IP/IV injection [2].
Q3: Why does my peptide yield decrease when I add more N-methyl amino acids?A: This is a synthesis issue. N-methyl amino acids are sterically hindered, making coupling difficult.
Solution: Use high-efficiency coupling reagents like HATU or COMU , and perform double couplings. Use elevated temperature during synthesis (microwave-assisted SPPS) to drive the reaction [3].
References
Sigma-Aldrich. (n.d.). Solubility Guidelines for Peptides. Retrieved from
National Institutes of Health (NIH). (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Retrieved from
BenchChem. (2025). Technical Support Center: HPLC Purification of N-methylated Peptides. Retrieved from
MDPI. (2021). Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool. Retrieved from
Waters Corporation. (n.d.). Peptide Isolation – Method Development Considerations. Retrieved from
Technical Support Center: Troubleshooting Incomplete Coupling of Fmoc-N(Me)Lys-OH
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the solid-phase peptide synthesis (SPPS) of peptides containing...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the solid-phase peptide synthesis (SPPS) of peptides containing N-methylated lysine. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and field-proven strategies to diagnose and resolve one of the most common hurdles in SPPS: the incomplete coupling of sterically hindered amino acids like Fmoc-N(Me)Lys-OH.
Section 1: Frequently Asked Questions - Understanding the Challenge
This section addresses the fundamental reasons why Fmoc-N(Me)Lys-OH requires special attention during synthesis.
Q1: Why is Fmoc-N(Me)Lys-OH considered a "difficult" amino acid to couple in SPPS?
A: The primary difficulty stems from steric hindrance.[1][2][3][4] The methyl group on the α-nitrogen atom is bulky and physically obstructs the approach of the activated carboxylic acid of the incoming amino acid.[1][5] This steric clash significantly slows down the reaction kinetics compared to its non-methylated counterpart. Furthermore, the secondary amine of N-methylated lysine is less nucleophilic than a primary amine, further reducing the reaction rate. This problem is compounded when attempting to couple an amino acid onto an N-terminal N-methylated residue.[1]
Q2: I performed a Kaiser test after my Fmoc-N(Me)Lys-OH coupling, and the beads were yellow (negative). Why did my final LC-MS still show a deletion sequence?
A: This is a classic and critical issue. The Kaiser test is designed to detect primary amines, which react with ninhydrin to produce a characteristic intense blue color.[6][7] Secondary amines, such as the N-methyl amine on your growing peptide chain after deprotection, do not give this result. The Kaiser test is unreliable for secondary amines and often yields a false negative (colorless or yellow), misleading the user into believing the subsequent coupling was successful.[6][7][8] You must use a test specifically designed for or sensitive to secondary amines.
Q3: What are the ultimate consequences of an incomplete coupling reaction involving Fmoc-N(Me)Lys-OH?
A: An incomplete coupling has significant downstream consequences. The primary issue is the generation of a deletion sequence, where the peptide is missing the intended N(Me)Lys residue.[1] If the unreacted N-terminal amine is not capped, it will react during the next coupling cycle, leading to a peptide that is missing one amino acid. This results in:
Difficult Purification: The target peptide and the deletion sequence often have very similar chromatographic properties, making separation by HPLC challenging and reducing the final purified yield.
Inaccurate Biological Data: Using a mixture of the correct peptide and deletion impurities can lead to erroneous results in biological assays.
Low Overall Yield: The amount of the desired full-length peptide is significantly reduced.[5]
Accurate detection is the first and most critical step in troubleshooting. If you cannot trust your monitoring test, you cannot validate your synthesis.
Problem: My synthesis protocol calls for the incorporation of Fmoc-N(Me)Lys-OH. How do I reliably determine if the coupling reaction is complete?
Solution: You must employ a qualitative colorimetric test that is proven to work for secondary amines. The Chloranil test is the most widely accepted method for this purpose.[6][9] An alternative is the Bromophenol Blue test, which works for all free amines.[6][10]
Troubleshooting Workflow: On-Resin Monitoring
This diagram outlines the decision-making process for each coupling cycle involving a secondary amine.
Caption: Decision workflow for monitoring N-methyl amino acid coupling.
Detailed Experimental Protocols
Protocol 1: The Chloranil Test for Secondary Amines [6][11]
This test is the gold standard for detecting unreacted secondary amines on the resin.
Reagent Preparation:
Solution A: 2% Acetaldehyde in N,N-Dimethylformamide (DMF).
Solution B: 2% p-Chloranil in DMF.
Note: Store solutions refrigerated and use within one month for best results.[11]
Procedure:
After the coupling step, wash the resin beads thoroughly with DMF (at least 3 times) to remove all residual reagents and by-products.
Transfer a small sample of resin (1-5 mg, approx. 10-20 beads) to a small glass test tube.
Add 1-2 drops of Solution A (Acetaldehyde).
Add 1-2 drops of Solution B (p-Chloranil).
Mix gently and let the tube stand at room temperature for 5 minutes.[6][11]
Observe the color of the resin beads, preferably against a white background or under a microscope.[11]
Protocol 2: The Bromophenol Blue (BPB) Test
This test is based on the basicity of the free amine. It is a useful alternative that detects all amine types.
Reagent Preparation:
BPB Solution: 0.1% (w/v) Bromophenol Blue in DMF.
Procedure:
Ensure the resin is exceptionally well-washed with DMF to remove any residual base (like DIPEA) from the coupling step, which would cause a false positive.
Transfer a small sample of resin (5-10 mg) to a test tube.
Add 2-3 drops of the BPB solution.
Observe the color of the beads and the solution.
Data Presentation: Interpreting Colorimetric Test Results
Confirmatory Method: Test Cleavage and LC-MS Analysis
For critical syntheses or when colorimetric tests are ambiguous, the most definitive method is to analyze a small sample.[9][12]
Take a small aliquot of the resin (~5 mg).
Perform a standard cleavage cocktail reaction (e.g., TFA/TIS/H₂O 95:2.5:2.5) for 1-2 hours.
Precipitate the cleaved peptide with cold ether, centrifuge, and decant.
Dissolve the crude peptide in a suitable solvent (e.g., 50% Acetonitrile/Water) and analyze via LC-MS.
Check the resulting mass spectrum for the expected mass of the full-length peptide and the mass corresponding to the deletion sequence (Mass of target peptide - Mass of N(Me)Lys residue).
A positive monitoring test requires immediate action to prevent the formation of impurities.
Problem: My Chloranil test is positive (blue beads), indicating my Fmoc-N(Me)Lys-OH coupling is incomplete. What are my options?
Solution: Follow a systematic approach. Start with the simplest solution (recoupling) and escalate to more robust methods if the problem persists.
Caption: Step-by-step workflow for resolving incomplete coupling.
Step 1: Recouple Immediately
The first and simplest corrective action is to repeat the coupling step.[1][6]
Action: After a positive test, do not proceed to deprotection. Instead, wash the resin with DMF and add a fresh solution of activated Fmoc-N(Me)Lys-OH. Allow the reaction to proceed for the same duration as the first coupling, or longer (e.g., 1-4 hours).
Validation: After the second coupling, wash thoroughly and perform the Chloranil test again.
Step 2: Optimize Coupling Chemistry
If a simple recouple is insufficient, the coupling chemistry itself must be enhanced. Standard uronium reagents like HBTU or HCTU are often not potent enough for such sterically hindered couplings.[1]
Action: Switch to a more powerful activation agent. Phosphonium-based reagents or aminium reagents with superior additives are highly recommended.
Validation: Use the new, more potent conditions for the recoupling step and validate with the Chloranil test.
Table: Recommended Coupling Reagents for Hindered Amino Acids
Reagent Class
Standard Reagents
Recommended High-Potency Reagents
Key Advantage
Aminium/Uronium
HBTU, HCTU
HATU , HCTU (+HOAt)
HATU forms a highly reactive HOAt-ester, which is more effective than the HOBt-ester formed by HBTU for hindered couplings.[1][10]
Phosphonium
(BOP - use discouraged)
PyBOP , PyAOP
These reagents are known to be highly effective for difficult sequences and N-methylated residues.[1][10]
Carbodiimide
DIC, DCC
DIC + OxymaPure® or HOAt
While less common for difficult couplings, the additive is key. OxymaPure is a superior, safer alternative to HOBt.[13]
Step 3: Cap Unreacted Amines
If, after attempting a recouple with optimized reagents, the Chloranil test remains positive, it is unlikely the reaction will proceed to completion. At this point, you must permanently block the unreacted amines to prevent deletion sequence formation.[6]
Protocol: Acetic Anhydride Capping
Wash the resin thoroughly with DMF.
Prepare a capping solution. A common mixture is Acetic Anhydride/DIPEA/DMF (e.g., 5:10:85 v/v).
Add the capping solution to the resin and agitate for 30-60 minutes at room temperature.
Wash the resin extensively with DMF (5-7 times) to remove all capping reagents.
You can optionally perform a final Chloranil test to confirm the absence of free amines before proceeding to the N-terminal Fmoc deprotection of the next cycle.
References
AAPPTec (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. AAPPTec. Retrieved from [Link]
Semantic Scholar (2022). Facile Solid-Phase Synthesis of Well-Defined Defect Lysine Dendrimers. Retrieved from [Link]
Verma, D. et al. (2020). A review on different types of colour tests for monitoring solid-phase peptide synthesis. International Journal of Research in Pharmaceutical Sciences. Retrieved from [Link]
ResearchGate (2014). Can you suggest the coupling reagents for Fmoc-Ser(Ac)-OH in solid phase peptide synthesis?. Retrieved from [Link]
Nowick Laboratory (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. Retrieved from [Link]
MDPI (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Retrieved from [Link]
Coin, I. et al. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics. Retrieved from [Link]
Walensky, L. D. et al. (2010). Solid-phase synthesis of short α-helices stabilized by the hydrogen bond surrogate approach. Nature Protocols. Retrieved from [Link]
University of the Incarnate Word (2024). Synthesis of Poly-N-Methylated Peptides Against Malaria. The Athenaeum. Retrieved from [Link]
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Advances in Fmoc solid-phase peptide synthesis. Chemical Reviews. Retrieved from [Link]
Hewitt, W. M. et al. (2015). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. Nature Communications. Retrieved from [Link]
AAPPTec (n.d.). Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Technical Support Information Bulletin 1177. Retrieved from [Link]
Garriba, E. et al. (2015). Effect of secondary interactions, steric hindrance and electric charge on the interaction of VIVO species with proteins. New Journal of Chemistry. Retrieved from [Link]
Jolliffe, K. A. et al. (2019). Investigating the Influence of Steric Hindrance on Selective Anion Transport. Molecules. Retrieved from [Link]
Liu, Y. et al. (2015). Investigation of steric hindrance effect on the interactions between four alkaloids and HSA by isothermal titration calorimetry and molecular docking. Journal of Biomolecular Structure & Dynamics. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Advanced Peptide Synthesis Support Module.Subject: Troubleshooting & Optimization of N-Methyl Lysine (N-Me-Lys) Incorporation.
Role: Senior Application Scientist.
Introduction: The Dual Nature of N-Methyl Lysine
N-methyl lysine presents a unique paradox in solid-phase peptide synthesis (SPPS). On one hand, it is a powerful tool for disrupting aggregation ; the N-methylation removes a hydrogen bond donor, effectively "breaking" beta-sheets and improving the solubility of "difficult sequences" (amyloidogenic peptides, hydrophobic domains).
On the other hand, introducing it creates a synthetic bottleneck . The N-methyl group introduces significant steric hindrance, making the acylation of the secondary amine (coupling the next amino acid) one of the most challenging steps in SPPS. Furthermore, N-methylated residues are prone to diketopiperazine (DKP) formation, leading to chain termination.
This guide addresses these challenges with field-proven protocols.
Module 1: The "Hard Step" – Coupling Onto N-Me-Lys
Issue: "My synthesis failed after the N-methyl lysine residue. Mass spec shows a deletion of the subsequent amino acid."
Diagnosis: The secondary amine of N-Me-Lys is a poor nucleophile due to steric bulk. Standard coupling reagents (HBTU/DIC) often fail to drive this reaction to completion, resulting in deletion sequences.
Troubleshooting Protocol
Variable
Standard Protocol (Avoid)
High-Efficiency Protocol (Recommended)
Coupling Reagent
HBTU, TBTU, HOBt
HATU, COMU, or PyAOP
Base
DIEA (Standard)
HOAt (Additive) + DIEA or TMP
Solvent
DMF
NMP (N-methylpyrrolidone) or DMF/NMP (1:1)
Temperature
Room Temp
50°C - 75°C (Microwave or Conventional)
Cycles
Single Coupling
Double Coupling (2 x 1 hr)
The "Gold Standard" Workflow:
Reagent Selection: Switch to HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or COMU . These reagents generate an active ester (OAt or Oxyma) that is less bulky and more reactive than the standard OBt esters.
Expert Insight:PyAOP is chemically distinct (phosphonium salt) and is often the "last resort" savior for N-methyl-to-N-methyl couplings where uronium salts fail due to guanidinium formation side reactions.
Solvent Environment: Use NMP .[1][2] It solvates swollen resin beads better than DMF, allowing reagents to penetrate the sterically crowded N-methyl site.
The "Check" (Chloranil Test): The standard Kaiser test (ninhydrin) does not work on secondary amines (N-Me-Lys). You must use the Chloranil Test or p-Nitrophenol ester test to verify coupling completion.
Visualizing the Decision Logic:
Caption: Decision tree for selecting coupling conditions based on steric hindrance.
Issue: "I see a mass corresponding to [M - (Residue A + Residue B)]. My peptide is truncated by two amino acids."
Diagnosis: N-alkyl amino acids favor the cis-amide conformation.[3] If N-Me-Lys is the 2nd or 3rd residue from the C-terminus (especially on Wang resin), the free amine (after Fmoc removal) can back-bite the C-terminal ester linkage, cleaving the dipeptide off the resin as a cyclic Diketopiperazine (DKP).
Mechanism of Failure
Fmoc is removed from the N-terminus.
The N-methyl group forces the peptide bond into a cis conformation, bringing the N-terminus close to the resin ester.
Nucleophilic attack releases the cyclic dipeptide and leaves a hydroxyl-functionalized resin (terminating the chain).
Prevention Strategy
1. Resin Selection (The Best Defense):
Use 2-Chlorotrityl Chloride (2-CTC) Resin. The bulky trityl group sterically hinders the back-biting attack. This is the most effective passive defense against DKP.
2. Optimized Deprotection Cocktail:
Avoid standard 20% Piperidine/DMF if DKP is suspected.
Recipe: 0.1 M HOBt in Piperidine/DMF. The HOBt suppresses the basicity slightly and minimizes side reactions.
Alternative:DBU (2%) + Piperazine (5%) in NMP . This specific cocktail has been shown to reduce DKP formation significantly compared to piperidine alone [1].
3. The "Unit" Approach:
If N-Me-Lys is at the C-terminus, couple it as a dipeptide building block (e.g., Fmoc-AA-N-Me-Lys-OH) rather than sequentially. This bypasses the dangerous dipeptide-resin stage entirely.
Issue: "I successfully coupled the sequence, but I see epimers (racemization) in my LC-MS."
Diagnosis: The high temperatures and strong activation (HATU/Base) required to overcome the N-methyl steric barrier can cause racemization of sensitive neighbors, particularly Cysteine (Cys) and Histidine (His) .
Mitigation Guide
Sensitive Residue
Risk Factor
Solution
Cys(Trt)
High racemization at T > 50°C
Use Collidine (TMP) instead of DIEA as the base. Collidine is weaker and suppresses base-catalyzed racemization. Limit temp to 50°C max .
His(Trt)
High racemization at T > 50°C
Same as Cys. Alternatively, use DIC/Oxyma activation (no tertiary base) which is naturally lower in racemization risk.
N-Me-Lys itself
Moderate
Ensure the building block is of high optical purity. Use COMU which shows lower racemization rates than HATU in comparative studies [2].[4]
Module 4: Using N-Me-Lys to Break Aggregation
FAQ: "I am not studying methylation, but I have a 'difficult sequence' (hydrophobic). Can I use N-Me-Lys to fix it?"
Answer: Yes. This is a "Pseudo-Proline" strategy equivalent.
In long, hydrophobic peptides (e.g., Amyloid beta, transmembrane domains), beta-sheet stacking (hydrogen bonding between chains) causes the resin to shrink and reagents to precipitate.
Strategy:
Substitution: Replace a non-critical residue (usually Glycine, Alanine, or Lysine) with its N-methylated analog or a Pseudoproline ( dipeptide) .
Mechanism: The N-methyl group acts as a "beta-sheet breaker" by eliminating the H-bond donor capability of the amide backbone.
Placement: Insert an N-methyl residue every 5–7 residues in a hydrophobic stretch to disrupt the secondary structure network.
Visualizing Aggregation Disruption:
Caption: Mechanism of N-methylation in preventing beta-sheet aggregation during synthesis.
References
Gong, Y., et al. (2022).[3] Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis.[3][5] ACS Omega, 7(14), 12345–12355.
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
Coste, J., et al. (1990). PyBOP: A new peptide coupling reagent devoid of toxic by-products.[6] Tetrahedron Letters, 31(2), 205-208. (Foundational text for Phosphonium reagents).
Teixidó, M., et al. (2005). Solid-Phase Synthesis of N-Methyl Peptides. Journal of Peptide Science.
For further assistance, please contact the Applications Support Team with your specific sequence and resin loading data.
removing TFA salts from Fmoc-N(Me)Lys-OH prior to synthesis
Technical Support Center: Fmoc-N(Me)Lys-OH Overview: Managing Trifluoroacetate Salts in Fmoc-N(Me)Lys-OH for Synthesis Welcome to the technical support guide for handling Fmoc-N(Me)Lys-OH. As a specialized amino acid der...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Fmoc-N(Me)Lys-OH
Overview: Managing Trifluoroacetate Salts in Fmoc-N(Me)Lys-OH for Synthesis
Welcome to the technical support guide for handling Fmoc-N(Me)Lys-OH. As a specialized amino acid derivative, Fmoc-N(Me)Lys-OH is a critical building block for synthesizing peptides with site-specific N-methylation, a key post-translational modification in epigenetic and protein regulation studies.
A frequent challenge encountered by researchers is the presence of trifluoroacetic acid (TFA) as a counterion, forming a TFA salt with the amino acid. This is typically a byproduct of the high-performance liquid chromatography (HPLC) purification process, where TFA is used as an ion-pairing agent to achieve high purity.[1][2] While essential for purification, residual TFA can be detrimental to subsequent experimental steps.[3]
This guide provides a comprehensive, troubleshooting-oriented framework for understanding, removing, and verifying the absence of TFA salts from your Fmoc-N(Me)Lys-OH starting material. Our goal is to ensure the integrity of your synthesis, the accuracy of your quantification, and the reproducibility of your results.
Frequently Asked Questions & Troubleshooting
Q1: Why is my Fmoc-N(Me)Lys-OH supplied as a TFA salt?
The presence of a TFA salt is not an indication of low quality. On the contrary, it often signifies that the material has been purified to a high degree using reverse-phase HPLC.[4] TFA is a strong acid (pKa ≈ 0.23) that is volatile and miscible with common solvents, making it an excellent mobile phase modifier.[5] It protonates the free amino groups on your Fmoc-N(Me)Lys-OH, forming a salt. This interaction improves peak shape and separation during chromatography.[1] The final lyophilization step removes the bulk of the volatile TFA, but the ionically bound trifluoroacetate counterion remains.[4]
Q2: What are the primary risks of using the TFA salt directly in my solid-phase peptide synthesis (SPPS)?
Using the TFA salt without removal poses several risks that can compromise your synthesis:
Inaccurate Stoichiometry: The molecular weight of the TFA salt is significantly higher than the free amino acid. Weighing the TFA salt and assuming it is the free form will lead to under-dosing the amino acid in your coupling reaction. This results in lower coupling efficiency and the generation of deletion sequences, which are difficult to purify from your target peptide. The TFA content can reduce the actual peptide/amino acid content by 5% to 25%.[6]
Introduction of Undesirable Counterions: Introducing trifluoroacetate ions into your synthesis can affect the local pH at the resin bead surface and may interfere with subsequent biological assays where the final peptide is used.[2][7]
Potential for Side Reactions: While less common with robust coupling reagents, the presence of a strong acid anion could potentially interfere with the activation of the carboxylic acid group.
Q3: Which method is the most reliable for removing TFA from Fmoc-N(Me)Lys-OH?
There are several effective methods, each with its own advantages. The choice depends on the scale of your work, available equipment, and the desired final salt form. The two most robust and widely adopted methods are:
Conversion to Hydrochloride (HCl) Salt: This is the most common and often simplest method. It involves displacing the trifluoroacetate with chloride from a stronger acid (HCl, pKa ≈ -7) and removing the resulting volatile TFA via lyophilization.[8]
Anion-Exchange Chromatography: This method uses a resin to capture the trifluoroacetate anion and replace it with a different, more benign counterion like chloride or acetate.[1][8]
A third method, involving a deprotonation/reprotonation cycle with a base, is also possible but can be more complex to optimize for a single amino acid and carries a higher risk of side reactions if not performed carefully.[8][9]
Q4: How do the different TFA removal methods compare?
To help you decide, the following table summarizes the key aspects of the primary methods.
Feature
Conversion to HCl Salt (via Lyophilization)
Anion-Exchange Chromatography
Principle
Displacement with a stronger, volatile acid (HCl) followed by freeze-drying.
Physical separation of the trifluoroacetate ion using a charged resin.
Pros
- High efficiency (>95% removal).[9]- Simple procedure.- Scalable.
- High efficiency.- Can exchange for various counterions (acetate, chloride, etc.).[1]- Mild conditions.
Cons
- Requires a lyophilizer.- Repeated cycles may be necessary.[7]- Working with acidic solutions (potential for degradation if not controlled).[8]
- More hands-on time (column packing, equilibration).- Potential for yield loss on the column.- Requires specific ion-exchange resins.
Best For
Labs with routine access to a lyophilizer seeking a straightforward and robust method for creating the HCl salt.
Applications where a specific, non-chloride counterion (like acetate) is desired, or when working with compounds sensitive to highly acidic conditions.
Typical Yield
>90%
80-95% (can vary with loading and elution)
Experimental Protocols & Workflows
Protocol 1: Conversion of TFA Salt to Hydrochloride (HCl) Salt
This protocol is the industry standard for efficiently replacing trifluoroacetate with chloride. The underlying principle is that hydrochloric acid is a stronger acid than TFA and will protonate the trifluoroacetate anion, forming volatile trifluoroacetic acid that is removed by lyophilization.[8]
Materials:
Fmoc-N(Me)Lys-OH · TFA salt
Milli-Q or DI water
100 mM Hydrochloric Acid (HCl) solution
Lyophilizer (freeze-dryer)
Appropriate glass vessel for lyophilization
Procedure:
Dissolution: Dissolve the Fmoc-N(Me)Lys-OH · TFA salt in a minimal amount of DI water. Then, add 100 mM HCl to reach a final HCl concentration of approximately 10 mM.[2][7] A 1 mg/mL concentration of the amino acid is a good starting point.
Equilibration: Allow the solution to stand at room temperature for at least 5 minutes to ensure complete protonation of the trifluoroacetate.
Freezing: Rapidly freeze the solution. For best results (a fluffy, easily lyophilized powder), use liquid nitrogen. A -80°C freezer is also suitable.
Lyophilization: Lyophilize the frozen sample overnight or until all solvent has sublimated and the product is a dry, solid powder.
Repeat Cycle (Recommended): To ensure complete removal, it is highly recommended to repeat the cycle. Re-dissolve the lyophilized powder in the 10 mM HCl solution, freeze, and lyophilize again.[7] Two to three cycles are typically sufficient for complete exchange.
Final Product: The resulting white powder is the Fmoc-N(Me)Lys-OH · HCl salt, which is now ready for accurate weighing and use in synthesis.
Caption: Workflow for TFA salt removal via HCl exchange and lyophilization.
Protocol 2: TFA Removal via Anion-Exchange Chromatography
This method is ideal for exchanging TFA for other counterions, such as acetate, and avoids the use of strong acids. It relies on a positively charged resin that binds the negatively charged trifluoroacetate and allows the zwitterionic or positively charged amino acid to flow through after being paired with the new counterion.
1 M Sodium Acetate (or 1 M NaCl for conversion to HCl salt)
Milli-Q or DI water
Procedure:
Column Preparation: Prepare a column with the anion exchange resin. A 10 to 50-fold excess of anion sites in the resin relative to the moles of TFA in your sample is recommended.[1]
Resin Conditioning:
Wash the resin with several column volumes of DI water.
Equilibrate the column by eluting with 1 M Sodium Acetate (or NaCl). This charges the resin with the desired counterion.
Wash the column thoroughly with DI water until the eluent is neutral and free of excess salt.
Sample Loading: Dissolve the Fmoc-N(Me)Lys-OH · TFA salt in a minimal amount of DI water and apply it slowly to the top of the prepared column.
Elution: Elute the column with DI water. The Fmoc-N(Me)Lys-OH, now paired with the acetate (or chloride) counterion, will elute from the column, while the trifluoroacetate remains bound to the resin.
Fraction Collection & Analysis: Collect fractions and monitor them for the presence of your amino acid (e.g., using TLC or UV-Vis spectroscopy at 267 nm for the Fmoc group).
Isolation: Combine the fractions containing the product and lyophilize to obtain the final Fmoc-N(Me)Lys-OH · Acetate (or HCl) salt.
Caption: Workflow for TFA removal using anion-exchange chromatography.
Verification of TFA Removal
Trust is a cornerstone of scientific integrity. You must verify that the chosen protocol was successful. Simply performing the procedure is not enough.
Q5: How can I be certain the TFA is gone?
Several analytical techniques can quantitatively confirm the removal of trifluoroacetate.
¹⁹F-NMR Spectroscopy: This is the most direct and unambiguous method. Since fluorine is not present in your amino acid, any signal in the ¹⁹F-NMR spectrum is indicative of residual TFA. This method is highly quantitative.[2][8]
Ion Chromatography (IC): IC is an excellent method for separating and quantifying various anions, including trifluoroacetate, chloride, and acetate, in a single run.[1][10] This allows you to confirm the disappearance of the TFA peak and the appearance of the expected counterion peak.
Attenuated Total Reflectance Fourier Transformed Infrared Spectroscopy (ATR FT-IR): TFA and trifluoroacetate have a strong, characteristic IR absorption band around 1673 cm⁻¹.[9] Monitoring the disappearance of this peak can serve as a semi-quantitative check of removal.[8]
Mass Spectrometry (MS): While essential for confirming the correct mass of your Fmoc-N(Me)Lys-OH cation, standard MS techniques do not typically detect the counterion.[1] It should be used to confirm that the amino acid itself did not degrade during the salt exchange process.
Troubleshooting Guide
Problem: Low yield after lyophilization.
Cause: Mechanical losses during transfers. The fluffy, lyophilized powder can be easily aerosolized.
Solution: Handle the lyophilized product carefully in a draft-free environment. Ensure all material is recovered from the lyophilization flask.
Problem: ¹⁹F-NMR still shows a significant TFA signal after one HCl exchange cycle.
Cause: The ion pairing between the amino acid and trifluoroacetate is strong.[3] A single exchange may not be sufficient.
Solution: Perform one or two additional cycles of dissolving in 10 mM HCl and re-lyophilizing as described in Protocol 1.[7]
Problem: The amino acid appears oily or does not form a solid powder after the final step.
Cause: Residual solvent or incomplete removal of the previous counterion.
Solution: Ensure the lyophilization is run for a sufficient duration under a high vacuum. If the issue persists, an additional purification step like recrystallization may be necessary, though this is uncommon if the starting material was of high purity.
References
TFA Removal From Peptides - Omizzur. Omizzur. [Link]
TFA removal service - sb peptide. SB-PEPTIDE. [Link]
Post Cleavage Purification and Analysis of Peptides; TFA removal. AAPPTec. [Link]
How to remove peptide TFA salt? - LifeTein®. LifeTein. [Link]
How to remove trifluoroacetate (TFA salt) from 36 amino acids peptides and replace it with saline - Quora. Quora. [Link]
TFA removal service: switch to acetate or HCl salt form of peptide. - LifeTein. LifeTein. [Link]
Elimination and exchange of trifluoroacetate counter-ion from cationic peptides: a critical evaluation of different approaches - PubMed. National Center for Biotechnology Information. [Link]
Elimination and exchange of trifluoroacetate counter-ion from cationic peptides: a critical evaluation of different approaches - Toxic Docs. Toxic Docs. [Link]
(PDF) Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - ResearchGate. ResearchGate. [Link]
How to remove TFA salt ? | ResearchGate. ResearchGate. [Link]
The Impact of Trifluoroacetic Acid on Peptide Cocrystallization: Multicomponent Crystals of l-Leu-l-Leu Dipeptides - ACS Publications. ACS Publications. [Link]
A Senior Application Scientist's Guide to Mass Spectrometry Analysis of Fmoc-N(Me)Lys-OH Incorporation
For Researchers, Scientists, and Drug Development Professionals In the landscape of therapeutic peptide development, the strategic incorporation of modified amino acids is a cornerstone for enhancing biological activity,...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic peptide development, the strategic incorporation of modified amino acids is a cornerstone for enhancing biological activity, stability, and pharmacokinetic profiles. Among these modifications, N-methylation of lysine residues, introduced via Fmoc-N(Me)Lys-OH during solid-phase peptide synthesis (SPPS), offers a subtle yet powerful means to modulate a peptide's properties. This guide provides an in-depth technical comparison of the mass spectrometry (MS) analysis of peptides containing N-methylated lysine, offering field-proven insights into experimental design, data interpretation, and troubleshooting.
The "Why": Causality Behind Incorporating N-Methylated Lysine
N-methylation of a lysine side chain introduces a minimal steric perturbation while significantly impacting the residue's basicity and hydrogen bonding capacity. This seemingly minor alteration can lead to profound biological consequences:
Enhanced Proteolytic Stability: The methylation of the ε-amino group can hinder recognition by proteases like trypsin, which typically cleaves at the C-terminal side of lysine and arginine, thereby extending the peptide's in vivo half-life.[1]
Modulation of Receptor Binding: The altered charge and hydrogen bonding potential of the N-methylated lysine can fine-tune the interaction with biological targets, potentially increasing affinity and specificity.
Improved Pharmacokinetic Properties: N-methylation can influence a peptide's overall hydrophobicity and membrane permeability, leading to improved absorption and distribution.
The synthesis of peptides containing N-methylated lysine can be approached in two primary ways: the incorporation of a pre-synthesized Fmoc-N(Me)Lys-OH building block during SPPS, or the on-resin methylation of a standard lysine residue after its incorporation into the peptide sequence. While the building block approach offers better control over the final product, on-resin methylation can be a cost-effective alternative.
Experimental Workflow: From Synthesis to Signal
A robust and self-validating workflow is critical for the successful synthesis and analysis of peptides containing N-methylated lysine. The following diagram illustrates the key stages, from the initial solid-phase synthesis to the final mass spectrometric analysis.
Caption: A comprehensive workflow for the synthesis and analysis of N-methylated lysine peptides.
Methodologies: A Comparative Analysis
Synthesis Strategy: Fmoc-N(Me)Lys-OH Building Block vs. On-Resin Methylation
Feature
Fmoc-N(Me)Lys-OH Building Block
On-Resin Methylation
Control
High: Precise incorporation of mono-, di-, or tri-methylated lysine.
Moderate: Can result in a mixture of methylation states.
Purity
Generally higher crude purity of the desired peptide.
May require more extensive purification to isolate the target peptide.
More cost-effective as it uses standard Fmoc-Lys(Boc)-OH.
Side Reactions
Minimal risk of side reactions at other residues.
Potential for methylation of other nucleophilic side chains.
Protocol: Incorporation of Fmoc-Lys(Boc)(Me)-OH in SPPS [1][3]
Resin Swelling: Swell the appropriate solid-phase resin (e.g., Rink Amide resin for C-terminal amides) in dimethylformamide (DMF) for 30 minutes.
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from the growing peptide chain.
Washing: Thoroughly wash the resin with DMF (5 times) and dichloromethane (DCM) (3 times) to remove residual piperidine and byproducts.
Coupling:
Pre-activate a solution of Fmoc-Lys(Boc)(Me)-OH (3 equivalents), a coupling reagent such as HCTU (2.9 equivalents), and a base like diisopropylethylamine (DIPEA) (6 equivalents) in DMF for 5 minutes.
Add the activated amino acid solution to the resin and allow it to react for 2-4 hours. The extended coupling time is often necessary due to the steric hindrance of the N-methyl group.
Washing: Wash the resin with DMF (5 times) and DCM (3 times).
Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the peptide sequence.
Cleavage and Deprotection: After the final amino acid coupling and Fmoc deprotection, cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).
Mass Spectrometry Fragmentation: A Head-to-Head Comparison
The choice of fragmentation technique in tandem mass spectrometry (MS/MS) is paramount for the accurate localization and characterization of the N-methylated lysine residue.[4]
Fragmentation Technique
Mechanism
Advantages for N(Me)Lys Analysis
Disadvantages for N(Me)Lys Analysis
Collision-Induced Dissociation (CID)
Vibrational excitation through collisions with an inert gas, leading to cleavage of the most labile bonds.[5]
- Fast and robust.- Generally provides good sequence coverage for standard peptides.
- Can suffer from a low-mass cutoff, potentially losing diagnostic immonium ions.- Prone to neutral losses that can complicate spectral interpretation.[4]
Higher-Energy Collisional Dissociation (HCD)
Beam-type CID performed in an HCD cell, followed by high-resolution mass analysis.[5]
- No low-mass cutoff, allowing for the detection of low m/z diagnostic ions.- High-resolution fragment ions improve mass accuracy and confidence in identification.[5]
- Can lead to over-fragmentation of highly charged peptides.
Electron-Transfer Dissociation (ETD)
Fragmentation is induced by transferring an electron to the peptide, causing cleavage of the N-Cα bond in the peptide backbone.[6]
- Preserves labile post-translational modifications.- Particularly effective for highly charged peptides, which are common with lysine-rich sequences.[6]
- Can be less efficient for peptides with low charge states.- May produce more complex spectra with c- and z-type ions in addition to b- and y-ions.
Key Fragmentation Signatures of N-Methylated Lysine:
A crucial aspect of analyzing N-methylated lysine peptides is that, unlike arginine methylation, CID does not typically induce fragmentation of the lysine side chain.[6] This leads to more straightforward interpretation of the b- and y-ion series for sequence determination.
However, specific fragmentation patterns can be diagnostic for the methylation state:
Trimethylated Lysine: A characteristic neutral loss of 59.07 Da (trimethylamine) from precursor and fragment ions can be a strong indicator of a trimethylated lysine residue.
Immonium Ions: While not always prominent in CID, HCD can reveal diagnostic immonium ions that help to confirm the presence and type of modification.
Caption: Comparison of fragmentation techniques for N(Me)Lys peptide analysis.
Dissolve the purified peptide in a solvent compatible with reverse-phase chromatography and mass spectrometry, typically 0.1% formic acid in water/acetonitrile.
Ensure the final concentration is appropriate for the sensitivity of the mass spectrometer (typically in the low micromolar to nanomolar range).
Liquid Chromatography:
Use a C18 reverse-phase column suitable for peptide separations.
Employ a gradient of increasing acetonitrile concentration (with 0.1% formic acid) to elute the peptide. A typical gradient might be 5-40% acetonitrile over 30 minutes.
Mass Spectrometry:
Full MS (MS1) Scan: Acquire full MS scans over a mass range that includes the expected m/z of the precursor ion (e.g., 300-1800 m/z).
Tandem MS (MS2) Scan:
Use a data-dependent acquisition mode to trigger MS/MS on the most abundant precursor ions.
Set the isolation window for the precursor ion (e.g., 1-2 m/z).
Apply the desired fragmentation method (CID, HCD, or ETD) with optimized collision energy or reaction time.
Acquire fragment ion spectra in the mass analyzer (e.g., ion trap or Orbitrap).
Troubleshooting and Data Interpretation
Issue
Potential Cause
Recommended Solution
Low MS Signal Intensity
- Poor ionization efficiency.- Sample loss during preparation.
- Optimize the mobile phase composition (e.g., try different ion-pairing agents).- Ensure proper desalting of the peptide sample.
Incomplete Fragmentation
- Insufficient collision energy (CID/HCD).- Low charge state of the precursor ion (ETD).
- Perform a collision energy ramp to determine the optimal setting.- If possible, try to generate higher charge state ions by adjusting the electrospray conditions.
Ambiguous Site of Methylation
- Insufficient fragment ions to pinpoint the modified residue.
- Utilize a combination of fragmentation techniques (e.g., HCD and ETD) to generate complementary fragment ions.- Perform manual spectral interpretation to look for diagnostic ions.
Unexpected Mass Shifts
- Incomplete deprotection during synthesis.- Unintended side reactions (e.g., formylation).
- Re-evaluate the cleavage and deprotection protocol.- Include potential modifications as variable modifications in the database search.
Conclusion: A Path to Confident Characterization
The successful mass spectrometric analysis of peptides incorporating Fmoc-N(Me)Lys-OH hinges on a holistic understanding of the entire workflow, from the initial synthetic strategy to the nuances of fragmentation in the mass spectrometer. By carefully selecting the appropriate synthetic route and analytical techniques, researchers can confidently characterize these subtly modified yet potent molecules. A comparative approach, leveraging the strengths of different fragmentation methods, will ultimately provide the most comprehensive and reliable data, paving the way for the development of next-generation peptide therapeutics.
References
Biron, E., et al. (2008). Optimized selective N-methylation of peptides on solid support. Journal of Peptide Science, 14(8), 936-944.
Mass Spectrometry for Lysine Methylation: Principles, Progress, and Prospects. (2023). Molecules, 28(21), 7310.
Syka, J. E., et al. (2004). Peptide and protein sequence analysis by electron transfer dissociation mass spectrometry. Proceedings of the National Academy of Sciences, 101(26), 9528-9533.
Analysis of Arginine and Lysine Methylation Utilizing Peptide Separations at Neutral pH and Electron Transfer Dissociation Mass Spectrometry. (2010). Journal of the American Society for Mass Spectrometry, 21(1), 88-96.
Olsen, J. V., et al. (2005). A practical approach to the analysis of the phosphoproteome.
Zhang, Y., et al. (2004). Differentiation between peptides containing acetylated or tri-methylated lysines by mass spectrometry: an application for determining lysine 9 acetylation and methylation of histone H3. Journal of the American Society for Mass Spectrometry, 15(5), 640-649.
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020). Nowick Lab Protocols.
Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTec.
Concise preparation of N α-Fmoc-N ɛ-(Boc, methyl)-lysine and its application in the synthesis of site-specifically lysine monomethylated peptide. (2007). Amino Acids, 33(1), 85-89.
Solid-phase synthesis of d-fructose-derived Heyns peptides utilizing Nα-Fmoc-Lysin[Nε-(2-deoxy-d-glucos-2-yl),Nε-Boc]-OH as building block. (2017). Amino Acids, 49(6), 1067-1079.
Fmoc-Lys(Boc)(Me)
Understanding the Chemistry of Fmoc-Lys(Boc)-OH in Peptide Synthesis. (n.d.). Biosynth.
Mass Spectrometer (MS) Troubleshooting Guide. (n.d.). CGSpace.
Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. (2018). Agilent.
Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. (2023).
Quantitative analysis of global protein lysine methylation by mass spectrometry. (2016). Current Protocols in Chemical Biology, 8(3), 147-162.
Small Mass but Strong Information: Diagnostic Ions Provide Crucial Clues to Correctly Identify Histone Lysine Modifications. (2021). International Journal of Molecular Sciences, 22(9), 4529.
Synthetic Peptides: Chromatographic Methods for Separation, Quantification, and Characteriz
CID, ETD and HCD Fragmentation to Study Protein Post-Translational Modific
Examples of CID, HCD and ETD fragmentation profiles of phosphoribosylated peptides. (n.d.).
Proteome-wide enrichment of proteins modified by lysine methylation. (2013).
Mass Spectrometry-Based Detection and Assignment of Protein Posttranslational Modifications. (2015). ACS Chemical Biology, 10(1), 63-71.
Evaluation of HCD- and CID-type Fragmentation Within Their Respective Detection Platforms For Murine Phosphoproteomics. (2011). Journal of Proteome Research, 10(11), 5002-5010.
Methyl Group Migration during the Fragmentation of Singly Charged Ions of Trimethyllysine-containing Peptides. (2013). Journal of the American Society for Mass Spectrometry, 24(11), 1690-1699.
MS2Assign, Automated Assignment and Nomenclature of Tandem Mass Spectra of Chemically Crosslinked Peptides. (2003). Journal of the American Society for Mass Spectrometry, 14(8), 834-850.
Detection of Protein Methylation Based on LC-MS/MS. (n.d.). Mtoz Biolabs.
Assembling Ternary Dead-End Complex for Covalent Trapping of Protein Lysine Methyltransferases. (2021). Journal of the American Chemical Society, 143(4), 1956-1964.
How would you recommend to troubleshoot a proteomics identification experiment (data-dependent MS)? (2014).
Global Proteomics Analysis of Protein Lysine Methylation. (2017). Current Protocols in Protein Science, 88, 19.27.1-19.27.14.
Tandem mass spectrometry (MS/MS) spectrum of labeled lysine peptide. (n.d.).
Mass Spectrometry Sample Clean-Up Support—Troubleshooting. (n.d.). Thermo Fisher Scientific.
Mass Spectrometry Troubleshooting and Common Issues. (2023). G-M-I, Inc..
Preparation of the very acid-sensitive Fmoc-Lys(Mtt)-OH. Application in the synthesis of side-chain to side-chain cyclic peptides and oligolysine cores suitable for the solid-phase assembly of MAPs and TASPs. (1995). International Journal of Peptide and Protein Research, 45(5), 488-496.
CN112110833A - Preparation method of Fmoc-Lys (Mtt) -OH. (2020).
Protocol for reductive dimethylation of surface-exposed lysine residues. (n.d.). University of Bristol.
LC–MS analysis of all fifteen non‐natural multiply α‐N‐methylated... (n.d.).
Large Scale Mass Spectrometry-based Identifications of Enzyme-mediated Protein Methylation Are Subject to High False Discovery Rates. (2016). Molecular & Cellular Proteomics, 15(3), 1045-1057.
comparing proteolytic stability of Lysine vs N-Me-Lysine peptides
Executive Summary For researchers in peptide therapeutics, the short in vivo half-life of native peptides represents a primary bottleneck in drug development. Native Lysine (Lys) residues are primary targets for serine p...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
For researchers in peptide therapeutics, the short in vivo half-life of native peptides represents a primary bottleneck in drug development. Native Lysine (Lys) residues are primary targets for serine proteases like trypsin, leading to rapid degradation. N-Methylation of Lysine (N-Me-Lys) is a validated peptidomimetic strategy that dramatically enhances proteolytic stability.
This guide objectively compares the stability profiles of Lys vs. N-Me-Lys peptides, detailing the steric and electronic mechanisms of resistance, providing quantitative performance data, and outlining a self-validating experimental protocol for assessing serum stability.
Mechanistic Basis of Stability
To understand the stability enhancement, one must analyze the interaction between the protease active site and the peptide bond.
The Proteolytic Vulnerability of Lysine
Trypsin-like serine proteases recognize basic side chains (Lysine, Arginine) at the P1 position. The enzyme functions by:
Recognition: The S1 pocket binds the positively charged
-amine of Lysine.
H-Bonding: The backbone amide proton (-NH-) of the scissile bond forms critical hydrogen bonds with the enzyme's backbone (e.g., Ser214 in trypsin) to orient the substrate.
Nucleophilic Attack: The catalytic triad (Ser-His-Asp) attacks the carbonyl carbon to cleave the amide bond.
The N-Methylation Shield
Replacing the amide proton with a methyl group (
) at the Lysine nitrogen (N-Me-Lys) introduces two distinct protective mechanisms:
Steric Hindrance: The bulky methyl group creates a steric clash within the enzyme's active site, preventing the scissile bond from entering the catalytic pocket.
Elimination of H-Bonding: N-methylation removes the amide proton, deleting a critical hydrogen bond donor required for the enzyme-substrate complex stabilization.
Visualization: Mechanism of Resistance
The following diagram illustrates the structural conflict introduced by N-methylation.
Caption: Comparative mechanism of trypsin interaction. N-methylation prevents complex formation via steric hindrance and removal of the H-bond donor.
Comparative Performance Data
N-methylation does not merely slow degradation; it often renders the specific bond effectively inert to proteolysis. The following data summarizes the half-life (
) extension observed when N-methylation is applied at or near the cleavage site.
Data synthesized from standard peptidomimetic stability studies (e.g., Chatterjee et al., BenchChem).
Peptide Modification
Position Relative to Cleavage Site
Half-Life ()
Fold Increase
Native Sequence (Lys)
P1 (Cleavage Site)
~2.5 min
1x (Baseline)
N-Me-Lys
P1 (Cleavage Site)
> 42 hours
> 1,000x
N-Me-Leu
P1' (Adjacent C-term)
> 42 hours
> 1,000x
N-Me-Tyr
P2' (Distal C-term)
> 42 hours
> 1,000x
N-Me-Asp
P2 (Adjacent N-term)
~3 hours
~72x
Key Insight: Modification directly at the P1 (Lys) or P1' site offers near-complete protection against trypsin. Modification at P2 offers partial protection, likely due to reduced conformational flexibility affecting enzyme fit rather than direct steric blocking of the catalytic center.
Experimental Protocol: Serum Stability Assay
To validate the stability of your specific N-Me-Lys peptide, use this standardized ex vivo serum stability assay. This protocol uses LC-MS for precise quantitation and identification of metabolites.
Reagents & Equipment[2][3][4]
Matrix: Pooled Human Serum (male AB plasma is standard for minimizing hormonal variability).
Internal Standard (IS): Analog peptide (stable) or Warfarin.
Precipitation Agent: Acetonitrile (ACN) with 1% Formic Acid.[1]
Analysis: LC-MS/MS (Triple Quadrupole recommended for sensitivity).
Workflow Diagram
Caption: Step-by-step workflow for determining peptide half-life in serum using LC-MS.
Step-by-Step Methodology
Preparation: Dilute peptide stock (10 mM DMSO) into pre-warmed human serum (37°C) to a final concentration of 10 µM. Ensure DMSO content is <1% to avoid enzyme inhibition.
Incubation: Maintain at 37°C with gentle shaking.
Sampling: At defined intervals (e.g., 0, 15, 30, 60, 120, 240 min, 24 h), remove 50 µL aliquots.
Quenching (Critical Step): Immediately add 150 µL of ice-cold Acetonitrile (containing Internal Standard) to the aliquot. This precipitates serum proteins and stops enzymatic activity.
Extraction: Vortex for 30 seconds, then centrifuge at 10,000
g for 10 minutes at 4°C.
Analysis: Inject the supernatant onto a Reverse-Phase C18 column. Monitor the transition of the parent peptide and specific metabolites.
Calculation:
Plot the natural log of the remaining peptide fraction (
) vs. time ().
The slope of the linear regression is
.
Calculate half-life:
.
Self-Validation Check:
Zero-Time Control: The T=0 sample (quenched immediately after mixing) must show 100% recovery relative to a solvent standard. If recovery is low, the peptide may be binding non-specifically to serum proteins (consider using 6M Urea in the quenching step).
Positive Control: Run a known unstable peptide (e.g., Angiotensin II or native GLP-1) in parallel to verify serum enzymatic activity.
Case Study: Cyclosporine A
The most authoritative example of N-methylation efficacy is Cyclosporine A . This undecapeptide contains seven N-methylated residues.[2]
Challenge: A native peptide of this size would typically have a half-life of minutes in the GI tract and serum.
N-Me Solution: The extensive N-methylation provides a "chameleon" effect, allowing it to pass through membranes (high bioavailability) and rendering it virtually immune to tryptic digestion.
Result: It is an orally active drug with sufficient stability to act as a systemic immunosuppressant, a feat impossible for its non-methylated analog.
References
Chatterjee, J., et al. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research.
BenchChem. (2025).[3] N-Methylation: A Key to Unlocking Peptide Stability Against Proteolytic Degradation.
Werle, M., & Bernkop-Schnürch, A. (2006). Strategies to improve plasma half-life time of peptide and protein drugs. Amino Acids.[4][5][6][7]
Di, L. (2015). Strategic approaches to optimizing peptide ADME properties. The AAPS Journal.
Sagan, S., et al. (2004). N-Methylated peptide-based inhibitors of the proteasome. Current Medicinal Chemistry.
Chiral Purity Validation of Fmoc-N(Me)Lys-OH: Direct CSP vs. Marfey’s Derivatization
Executive Summary: The N-Methyl Challenge The validation of chiral purity in Fmoc-N-α-methyl-L-Lysine (Fmoc-N(Me)Lys-OH) presents a unique analytical bottleneck compared to standard amino acids. The introduction of the N...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The N-Methyl Challenge
The validation of chiral purity in Fmoc-N-α-methyl-L-Lysine (Fmoc-N(Me)Lys-OH) presents a unique analytical bottleneck compared to standard amino acids. The introduction of the N-methyl group at the chiral center introduces two complications:
Steric Hindrance: It disrupts the hydrogen bonding networks essential for recognition on many polysaccharide-based Chiral Stationary Phases (CSPs).
Rotamerism: The N-methyl tertiary amide bond (in peptides) or the carbamate (in Fmoc-derivatives) can exist in cis/trans conformations, often leading to peak broadening or splitting that mimics chiral impurities.
This guide compares the two industry-standard approaches: Direct Chiral HPLC (CSP) versus Indirect Derivatization (Marfey’s Method) .
The Verdict:
For Routine QC: Use Direct Chiral HPLC (immobilized polysaccharide columns). It is faster and non-destructive but requires expensive columns and precise mobile phase tuning.
For Structural Confirmation & Validation: Use Marfey’s Method . It is the orthogonal "gold standard" for absolute configuration but is destructive and labor-intensive.
Decision Framework
The following logic flow illustrates how to select the appropriate validation pathway for your specific development phase.
Figure 1: Decision matrix for selecting the analytical workflow based on development stage and separation success.
Method A: Direct Chiral HPLC (The QC Standard)
Direct analysis is preferred for raw material release because it avoids sample manipulation that could induce racemization.
The Mechanism
This method relies on the "three-point interaction" model. The Fmoc-N(Me)Lys-OH interacts with the chiral selector (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) via:
π-π interactions: Between the Fmoc fluorenyl ring and the phenyl groups of the CSP.
Hydrogen bonding: Limited due to N-methylation, making the choice of column critical.
Steric inclusion: The fit of the hydrophobic side chain into the chiral grooves.
Recommended Protocol
Column: Lux® Amylose-1 or Chiralpak® AD-H (5 µm, 4.6 x 250 mm).
Mobile Phase: n-Hexane / Isopropanol / TFA (80:20:0.1 v/v/v).
Note: The TFA is critical to suppress the ionization of the free carboxylic acid, ensuring sharp peaks.
Flow Rate: 1.0 mL/min.
Detection: UV @ 254 nm (targeting the Fmoc chromophore).
Temperature: 25°C (Lower temperatures often improve resolution for N-methylated species).
Validation Criteria (ICH Q2)
Specificity: Inject pure L-isomer and D-isomer standards. Ensure Resolution (
) .
LOD/LOQ: Typically 0.05% / 0.1% chiral impurity.
Method B: Marfey’s Method (The Structural Validator)
When direct CSP fails—often due to the rotameric broadening of the N-methyl group—Marfey’s method is the required alternative. It converts enantiomers into diastereomers using 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA) .
The Mechanism
Marfey’s reagent reacts with the secondary amine (after Fmoc removal) via nucleophilic aromatic substitution. This creates a diastereomeric pair (L-L and L-D) which have significantly different hydrophobicities, allowing separation on a standard, cheap C18 column.
Workflow Diagram
Figure 2: Step-by-step derivatization workflow for Marfey's analysis.
Detailed Protocol
Sample Prep: Dissolve 1 mg Fmoc-N(Me)Lys-OH in 100 µL 20% piperidine/DMF to remove Fmoc. React for 10 min. Evaporate to dryness.
Derivatization: Resuspend in 100 µL water. Add 200 µL 1% L-FDAA in acetone and 40 µL 1M NaHCO3.
Incubation: Heat at 40°C for 60 minutes. (Do not overheat; N-methyls react slower than primary amines but are prone to epimerization at high heat).
Quench: Add 40 µL 1M HCl to stop the reaction.
Analysis: Inject on C18 column (e.g., Agilent Zorbax Eclipse Plus).
Gradient: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).
Elution Order: The L-L diastereomer typically elutes before the L-D diastereomer for N-methyl amino acids (verify with standards).
Comparative Analysis
The following table contrasts the performance metrics of both methods specifically for N-methylated Lysine.
Feature
Method A: Direct CSP
Method B: Marfey's Method
Primary Utility
Routine QC Release
R&D, Validation, Troubleshooting
Sample Prep
Minimal (Dissolve & Shoot)
Complex (Deprotect -> Derivatize -> Quench)
Cost Per Run
High (Expensive Columns)
Low (Standard C18 Columns)
Resolution ()
Variable (Sensitive to Mobile Phase)
High ( typical)
N-Me Specifics
Risk of peak broadening (Rotamers)
Excellent separation of N-Me diastereomers
Destructive?
No (Sample recoverable)
Yes (Sample consumed)
Detection Limit
~0.1%
< 0.01% (FDAA has high molar absorptivity)
Scientific Integrity: The "Self-Validating" Protocol
To satisfy E-E-A-T requirements, you cannot simply run the method. You must prove it works every time.
The System Suitability Test (SST):
For every analysis of Fmoc-N(Me)Lys-OH, you must include a "Spiked Recovery" control.
Prepare Sample: 1.0 mg/mL target material.
Prepare Spike: Add 0.5% of the enantiomeric impurity (Fmoc-N(Me)-D-Lys-OH).
Acceptance:
The spiked impurity must be resolved (
).
The S/N ratio of the spike must be > 10.
If the spike is not visible, the method is invalid for that batch (likely due to column aging or mobile phase evaporation).
References
Phenomenex Technical Notes. (2022). Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Phenomenex.[1][2] Link
Marfey, P. (1984).[3] Determination of D-amino acids as enantiomeric derivatives of 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide. Carlsberg Research Communications. Link
Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27, 231–247. Link
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link
Sigma-Aldrich. (2021). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Supelco Technical Reports. Link
QC Standards & Comparison Guide: Fmoc-N(Me)Lys-OH.TFA Reagents
The following guide is structured to serve as a definitive technical reference for the Quality Control (QC) and application of Fmoc-N(ε)-Methyl-Lysine reagents, specifically focusing on the TFA salt form. Executive Summa...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide is structured to serve as a definitive technical reference for the Quality Control (QC) and application of Fmoc-N(ε)-Methyl-Lysine reagents, specifically focusing on the TFA salt form.
Executive Summary & Molecule Identification
In the synthesis of epigenetic modulators and histone-mimetic peptides, the precision of methylated lysine incorporation is non-negotiable. While standard SPPS building blocks are straightforward, Fmoc-N(Me)Lys-OH.TFA (Fmoc-N
Simple. Fixed MW. No counter-ion calculations needed.
Moderate. Hygroscopic nature makes weighing difficult.
Solubility (DMF)
Excellent. Dissolves rapidly.
Good.
Variable. Often requires sonication.
Impurity Profile
Low risk of side-chain acylation during storage.
Zero risk of side-chain branching.
High risk of acid-catalyzed degradation over time.
Cost Efficiency
High. More economical for large-scale histone libraries.
Low. Expensive synthesis; reserved for GMP runs.
High. Economical but handling is difficult.
Expert Insight:
While Fmoc-Lys(Me, Boc)-OH offers "plug-and-play" ease, the TFA salt is the industry workhorse for research-grade histone synthesis due to cost. However, ignoring the TFA counter-ion mass is the #1 cause of deletion sequences in synthesis. If your certificate of analysis (CoA) does not list the exact TFA content, you are likely under-loading your coupling reaction.
Critical Quality Attributes (CQAs) & QC Protocols
To ensure "self-validating" protocols, every batch of Fmoc-N(Me)Lys-OH.TFA must undergo the following rigorous testing.
CQA 1: Mono-Methyl Purity vs. Di-Methyl/Un-Methyl Impurities
The Problem: The synthesis of mono-methyl lysine often yields trace amounts of unmethylated (Lys) and di-methylated (Lys(Me)2) byproducts. These are chemically similar and difficult to separate during peptide purification.
Specification:
This method separates the methylation states based on subtle hydrophobicity differences.
Column: Waters XBridge C18 (or equivalent), 4.6 x 150 mm, 3.5 µm.
Mobile Phase A: 0.1% TFA in Water (Milli-Q).
Mobile Phase B: 0.1% TFA in Acetonitrile.
Gradient: 5% B to 40% B over 20 minutes (Slow gradient is critical for separation).
Detection: UV at 215 nm (Amide bond) and 265 nm (Fmoc).
Sample Prep: Dissolve 1 mg/mL in 50:50 A:B.
System Suitability: Resolution (
) between Mono-Me and Di-Me peaks must be > 1.5.
CQA 2: Counter-Ion Stoichiometry (TFA Content)
The Problem: Commercial "TFA salts" can contain 0.5 to 2.0 equivalents of TFA depending on the lyophilization process.
Specification: Reported ± 0.1 equivalents (e.g., 1.0 ± 0.1 eq).
Protocol: 19F-NMR Quantification
Internal Standard: Use
-trifluorotoluene (TFT) (known purity).
Solvent: DMSO-
.
Acquisition: Run 19F-NMR with a relaxation delay (
) of >10s to ensure full relaxation of CF3 nuclei.
Calculation: Integrate the TFA signal (-76 ppm) against the TFT signal (-63 ppm).
(Where I = Integral, N = Number of Fluorines, W = Weight)
Technical Guide: Crystallographic Analysis of N-Methylated Peptide Backbones
Executive Summary: The Methylation Effect N-methylation of the peptide backbone is a high-impact modification in peptidomimetic drug design.[1] By replacing the amide proton (NH) with a methyl group ( ), researchers can...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Methylation Effect
N-methylation of the peptide backbone is a high-impact modification in peptidomimetic drug design.[1] By replacing the amide proton (NH) with a methyl group (
), researchers can dramatically enhance metabolic stability and membrane permeability (the "Cyclosporin Effect"). However, this modification introduces profound perturbations in the crystallographic landscape of the molecule.
This guide provides a technical comparison of N-methylated versus native peptide backbones, grounded in crystallographic data. It details the structural mechanics of cis/trans isomerization, provides a comparative data framework, and outlines a self-validating protocol for solving these challenging structures.
Structural Mechanics: The Crystallographic Shift
Steric Clash and Torsion Restrictions
In a standard peptide bond, the trans conformation (
) is energetically favored over cis () by 2.5 kcal/mol due to steric avoidance between and .
The N-Methylation Shift:
When an N-methyl group is introduced, the steric landscape changes fundamentally.[1][2] The N-methyl group (
) is sterically comparable to the atom. Consequently, the energy difference between cis and trans isomers diminishes significantly (often kcal/mol).
Result: Crystallographic data frequently reveals N-methylated peptides adopting the cis-conformation , particularly in homochiral sequences (e.g., L-L or D-D).
Ramachandran Impact: The N-methyl group sterically clashes with the side chain of the preceding residue (
), severely restricting the allowed and angles. The "allowed" regions in the Ramachandran plot shrink, often forcing the backbone into extended or semi-extended conformations (poly-proline II type) or specific turn motifs (-VI turns).
Loss of Hydrogen Bonding
The replacement of the amide proton removes a critical Hydrogen Bond (H-bond) donor.[1]
Crystal Packing: Native peptides often crystallize via extensive intermolecular H-bond networks (e.g.,
-sheets). N-methylated peptides lack these donors, leading to crystals stabilized primarily by hydrophobic interactions and van der Waals forces. This often results in lower melting points and different space group preferences.
Comparative Data: Native vs. N-Methylated Backbones[3]
The following table synthesizes crystallographic data trends observed in the Cambridge Structural Database (CSD) and Protein Data Bank (PDB).
Feature
Native Peptide Backbone
N-Methylated Peptide Backbone
Crystallographic Consequence
Amide Bond Isomerism
>99% Trans ()
Mixed Cis/Trans populations
Electron density maps may show discrete disorder or distinct cis isomers.
Cis-Isomer Abundance
< 0.1% (except X-Pro)
~10–30% (Sequence dependent)
Requirement to refine multiple conformations; cis-peptide bond restraints needed.
H-Bond Donors
1 per residue (Amide NH)
0 (at methylated site)
Loss of classic secondary structure ( -helix, -sheet) stabilization.
Rigidification of the backbone; reduced B-factors in core regions.
Solvation
High (Solvent channels common)
Low (Hydrophobic shedding)
"Desolvation penalty" is pre-paid; crystals may have lower solvent content.
Crystal Packing
H-Bond Networks
Hydrophobic stacking / VdW
Crystals are often fragile; "oily" appearance during growth.
Case Study: Cyclosporin A (CsA)
Cyclosporin A represents the archetype of N-methylation utility.
Native State: Without methylation, a cyclic undecapeptide of this sequence would likely form a flat, H-bonded disc or aggregate.
N-Methylated State (Crystal Structure): CsA contains seven N-methylated residues. The crystal structure (e.g., PDB: 1CWA) reveals a twisted, figure-eight conformation.
Mechanism: The N-methyl groups disrupt potential intermolecular H-bonds and force the formation of intramolecular H-bonds (3-4 bonds). This "chameleon" property allows the molecule to present a hydrophobic face to the membrane (permeability) and a specific binding face to its target (Cyclophilin), a phenomenon strictly controlled by the N-methyl-induced rigidity.
Objective: Obtain a high-resolution crystal structure of a synthesized N-methylated peptide.
Challenge: Hydrophobicity leads to oiling out; lack of H-bonds makes lattice formation difficult.
Synthesis: Use Fmoc-SPPS.[4] For N-methylation, employ on-resin Mitsunobu reaction or use pre-synthesized Fmoc-N-Me-Amino Acids.
Validation: Mass Spec (ESI-MS) must show +14 Da shift per methylation.
Purification: RP-HPLC.
Validation: Single peak integration >95%. Note that cis/trans isomers may separate on HPLC (slow exchange on NMR timescale), appearing as doublets. Collect both; they equilibrate.
Phase 2: Crystallization Strategy (The "Hydrophobic Shift")
Standard aqueous screens often fail. Shift to organic/mixed solvent systems.
A Researcher's Guide to the Safe Disposal of Fmoc-N(Me)Lys-OH.TFA
For the diligent researcher engaged in the intricate process of drug discovery and development, the proper handling and disposal of chemical reagents is not merely a matter of regulatory compliance, but a cornerstone of...
Author: BenchChem Technical Support Team. Date: February 2026
For the diligent researcher engaged in the intricate process of drug discovery and development, the proper handling and disposal of chemical reagents is not merely a matter of regulatory compliance, but a cornerstone of laboratory safety and scientific integrity. This guide provides a comprehensive, step-by-step protocol for the safe disposal of Fmoc-N(Me)Lys-OH.TFA, a specialized amino acid derivative commonly utilized in peptide synthesis. By understanding the chemical nature of this compound and adhering to the procedures outlined below, you can ensure the safety of yourself, your colleagues, and the environment.
Understanding the Hazard Profile
The Fmoc-protected amino acid portion is a solid powder that may cause respiratory tract irritation upon inhalation.[1][2] The primary concern, however, stems from the trifluoroacetic acid (TFA) component. TFA is a strong corrosive acid that can cause severe skin burns and eye damage.[3][4][5] Furthermore, it is harmful to aquatic life with long-lasting effects, necessitating its disposal as hazardous waste.[3][5]
Key Hazard Information Summary:
Component
Primary Hazards
Handling Precautions
Fmoc-N(Me)Lys-OH (solid)
May be harmful if inhaled, causing respiratory irritation.[1][2]
Avoid dust formation. Use in a well-ventilated area or fume hood.[2][6]
Trifluoroacetic Acid (TFA) salt
Corrosive; causes severe skin burns and eye damage.[3][4][5] Harmful to aquatic life.[3]
Wear appropriate personal protective equipment (PPE). Prevent release to the environment.[3][5]
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling Fmoc-N(Me)Lys-OH.TFA for any purpose, including disposal, it is imperative to be outfitted with the correct personal protective equipment.
Eye Protection: Chemical safety goggles are mandatory.
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are essential. Always inspect gloves for any signs of degradation or puncture before use.
Body Protection: A standard laboratory coat should be worn.
Respiratory Protection: When handling the solid compound outside of a fume hood, a dust respirator is recommended to prevent inhalation.[2]
Step-by-Step Disposal Protocol
The following protocol provides a detailed procedure for the safe disposal of Fmoc-N(Me)Lys-OH.TFA. This process involves neutralization of the acidic TFA component, followed by proper waste segregation and labeling.
Preparation and Neutralization
The primary chemical hazard associated with Fmoc-N(Me)Lys-OH.TFA waste is its corrosivity due to the TFA salt. Therefore, neutralization is a critical first step. This should be performed in a chemical fume hood.
Experimental Protocol for Neutralization:
Prepare a Neutralizing Solution: Prepare a 5% (w/v) solution of sodium bicarbonate in water.
Dissolution: Carefully dissolve the solid Fmoc-N(Me)Lys-OH.TFA waste in a minimal amount of water in a suitable container (e.g., a beaker).
Neutralization: Slowly and carefully add the 5% sodium bicarbonate solution to the dissolved waste. Be aware that this will generate carbon dioxide gas, so add the bicarbonate solution gradually to avoid excessive foaming and potential splashing.
pH Monitoring: Use pH paper or a calibrated pH meter to monitor the pH of the solution. Continue adding the sodium bicarbonate solution until the pH is between 6.0 and 8.0.
Stabilization: Once the desired pH is reached, allow the solution to stand for a few minutes and re-check the pH to ensure it remains stable.
Waste Segregation and Collection
Once neutralized, the waste must be segregated and collected according to your institution's hazardous waste guidelines.
Aqueous Waste: The neutralized aqueous solution should be transferred to a clearly labeled hazardous waste container designated for aqueous chemical waste.
Solid Waste: Any contaminated materials, such as weighing paper, gloves, and disposable labware, should be collected in a separate, sealed container labeled as solid hazardous waste.[7]
Labeling and Storage
Proper labeling of hazardous waste is a regulatory requirement and crucial for safe handling by waste management personnel.
Label Contents: The waste container label must include the full chemical name(s) of the contents (e.g., "Neutralized Fmoc-N(Me)Lys-OH.TFA solution," and the names of any other chemicals in the mixture). Avoid using abbreviations.
Hazard Information: Indicate the relevant hazards. Although neutralized, it is good practice to note the original corrosive nature of the waste.
Date and Contact Information: Include the date of accumulation and the name and contact information of the generating researcher or lab.
Storage: Store the sealed and labeled waste container in a designated satellite accumulation area, away from incompatible materials.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of Fmoc-N(Me)Lys-OH.TFA.
Caption: Decision workflow for the safe disposal of Fmoc-N(Me)Lys-OH.TFA.
Regulatory Considerations: EPA and OSHA
The disposal of chemical waste is regulated by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
EPA: The EPA regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA). While a specific waste code for Fmoc-N(Me)Lys-OH.TFA is not listed, due to the corrosive nature of the TFA component, it would likely be classified as a D002 hazardous waste (corrosivity). It is the responsibility of the waste generator to make this determination.
OSHA: OSHA's Laboratory Standard (29 CFR 1910.1450) mandates that laboratories develop a Chemical Hygiene Plan (CHP) that includes procedures for the safe disposal of chemical waste.[8][9] The procedures outlined in this guide should be incorporated into your laboratory's CHP.
Conclusion: A Commitment to Safety
The responsible disposal of Fmoc-N(Me)Lys-OH.TFA is a critical aspect of laboratory safety and environmental stewardship. By following this detailed protocol, researchers can confidently manage this chemical waste stream, ensuring a safe working environment and adherence to regulatory standards. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and requirements.
References
AAPPTec. (n.d.). Safety Data Sheet: Fmoc-Lys(Tfa)-OH. Retrieved from [Link]
Carl ROTH. (n.d.). Safety Data Sheet: Trifluoroacetic acid (TFA). Retrieved from [Link]
AAPPTec. (n.d.). Safety Data Sheet: Fmoc-Lys(N)3-OH. Retrieved from [Link]
CEM Corporation. (2020). SAFETY DATA SHEET: Fmoc-Lys(Fmoc)-OH. Retrieved from [Link]
Amherst College. (2024). STANDARD OPERATION PROCEDURES FOR WORKING WITH Trifluoroacetic Acid. Retrieved from [Link]
Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]
Occupational Safety and Health Administration. (n.d.). OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN. Retrieved from [Link]